Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDIPFEXRFVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a halogenated pyridine derivative of significant interest in medicinal and agrochemical research. The strategic incorporation of both a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring creates a unique electronic landscape, influencing the molecule's reactivity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the expected reactivity of this compound, offering valuable insights for its application in the development of novel chemical entities.
The pyridine scaffold is a cornerstone in the design of bioactive molecules, and its functionalization with fluorine-containing substituents is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, while the fluoro group can modulate the basicity of the pyridine nitrogen and influence binding interactions with biological targets.[1][2]
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |
| CAS Number | 207994-07-8[3] | 128073-16-5[4] |
| Molecular Formula | C₉H₇F₄NO₂[3] | C₉H₇ClF₃NO₂[4] |
| Molecular Weight | 237.15 g/mol [3] | 253.60 g/mol [4] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Colorless to light orange/yellow clear liquid |
| Boiling Point | Predicted to be slightly lower than the chloro-analogue | 276.8 °C at 760 mmHg[5] |
| Density | Predicted to be lower than the chloro-analogue | 1.389 g/cm³[5] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents |
| LogP (Predicted) | Expected to be slightly lower than the chloro-analogue | 2.93[5] |
Rationale for Predicted Differences:
-
Boiling Point and Density: Fluorine is smaller and less polarizable than chlorine. This generally leads to weaker intermolecular van der Waals forces, which would result in a lower boiling point and density for the fluoro-analogue compared to the chloro-analogue.
-
LogP: The logarithm of the partition coefficient (LogP) is a measure of lipophilicity. While both fluorine and chlorine increase lipophilicity compared to hydrogen, chlorine is generally considered to have a slightly greater contribution to lipophilicity than fluorine. Therefore, the LogP of the fluoro-compound is predicted to be slightly lower.
Synthesis and Purification
A robust and reliable synthesis of this compound can be envisioned starting from a readily available aminopyridine precursor, utilizing a modified Balz-Schiemann reaction. This classical transformation for the introduction of fluorine onto an aromatic ring proceeds via a diazonium salt intermediate.[5]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Diazotization of Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate
-
To a cooled (0-5 °C) solution of tetrafluoroboric acid (HBF₄) in an appropriate solvent (e.g., water or ethanol), add Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate portion-wise while maintaining the temperature.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt may precipitate from the solution.
Step 2: Fluorodediazoniation (Balz-Schiemann Reaction)
-
Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.
-
Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.
-
In a flask equipped with a condenser, gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., toluene or xylene) until nitrogen evolution ceases. This thermal decomposition will yield the desired fluoro-pyridine.
Step 3: Purification
-
After cooling the reaction mixture, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the strong electron-withdrawing nature of the trifluoromethyl group, the fluoro substituent, and the ester functionality, which render the pyridine ring highly electron-deficient.
Nucleophilic Aromatic Substitution (SNA r)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups. However, the positions are already substituted. The fluorine at the 3-position is generally less prone to displacement in SNAr reactions compared to halogens at the 2- or 4-positions of the pyridine ring. Nevertheless, under forcing conditions with strong nucleophiles, substitution of the fluoro group may be possible.
Hydrolysis of the Ester
The ethyl ester group can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)picolinic acid. This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be subjected to decarboxylation reactions.
Reactions at the Pyridine Nitrogen
The electron-withdrawing substituents significantly decrease the basicity of the pyridine nitrogen, making it less susceptible to protonation or alkylation compared to unsubstituted pyridine.
Caption: Reactivity map of this compound.
Potential Applications
Trifluoromethylpyridines are a class of compounds with broad applications in the pharmaceutical and agrochemical industries.[6][7] The unique combination of substituents in this compound makes it a valuable building block for the synthesis of novel bioactive molecules.
-
Agrochemicals: Many commercial herbicides and insecticides contain the trifluoromethylpyridine moiety. This compound can serve as a key intermediate in the synthesis of new crop protection agents.
-
Pharmaceuticals: The incorporation of fluorine and trifluoromethyl groups can enhance the metabolic stability and cell permeability of drug candidates.[2] This makes this compound an attractive starting material for the development of new therapeutics targeting a wide range of diseases.
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Based on data for analogous compounds, it should be considered as potentially causing skin and eye irritation, and may cause respiratory irritation.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
For disposal, follow local regulations for chemical waste. Discharge into the environment should be avoided.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in drug discovery and agrochemical synthesis. While detailed experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be derived from its chloro-analogue and established principles of fluorine chemistry. The proposed synthetic route via a Balz-Schiemann reaction provides a practical approach for its preparation. The insights provided in this guide are intended to facilitate the effective use of this promising intermediate in the development of next-generation chemical innovations.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 6. fishersci.com [fishersci.com]
- 7. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
An In-depth Technical Guide to the NMR Analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the Nuclear Magnetic Resonance (NMR) analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. We will delve into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this highly functionalized heterocyclic compound. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to ensure a thorough understanding of the NMR characterization of this molecule.
Introduction: The Significance of Fluorinated Pyridines
Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a pyridine ring can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound combines several key functionalities: a pyridine core, an ethyl ester group, a fluorine substituent, and a trifluoromethyl (CF₃) group. A precise and unambiguous structural elucidation is therefore critical, and high-resolution NMR spectroscopy is the most powerful tool for this purpose. This guide will walk through the complete process of NMR analysis, from sample preparation to the fine details of spectral interpretation.
Theoretical Background: Predicting the NMR Landscape
The chemical structure of this compound dictates a unique and predictable NMR signature. The electronegativity of the fluorine and the CF₃ group, along with the anisotropic effects of the pyridine ring, creates a distinct electronic environment for each nucleus.
Predicted Chemical Shifts and Coupling Constants
Due to the unavailability of a publicly accessible experimental spectrum for this compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental data.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-4 | ~8.3 - 8.5 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 2-4 Hz, ⁵J(H-CF₃) ≈ 1-2 Hz |
| H-6 | ~8.7 - 8.9 | Doublet of quartets (dq) | ⁴J(H-F) ≈ 1-3 Hz, ⁵J(H-CF₃) ≈ 1-2 Hz | |
| -OCH₂CH₃ | ~4.4 - 4.6 | Quartet (q) | ³J(H-H) ≈ 7.1 Hz | |
| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(H-H) ≈ 7.1 Hz | |
| ¹³C | C-2 | ~162 - 164 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |
| C-3 | ~155 - 158 | Doublet (d) | ¹J(C-F) ≈ 240-260 Hz | |
| C-4 | ~135 - 138 | Doublet of quartets (dq) | ³J(C-F) ≈ 5-10 Hz, ²J(C-CF₃) ≈ 30-35 Hz | |
| C-5 | ~120 - 123 | Quartet (q) | ¹J(C-CF₃) ≈ 270-280 Hz | |
| C-6 | ~145 - 148 | Doublet of quartets (dq) | ³J(C-F) ≈ 3-5 Hz, ³J(C-CF₃) ≈ 3-5 Hz | |
| -C OO- | ~168 - 170 | Singlet (s) | - | |
| -OC H₂CH₃ | ~62 - 64 | Singlet (s) | - | |
| -OCH₂C H₃ | ~14 - 16 | Singlet (s) | - | |
| ¹⁹F | F-3 | ~ -115 to -125 | Singlet (or very fine multiplet) | - |
| -CF₃ | ~ -60 to -65 | Singlet (or very fine multiplet) | - |
Disclaimer: These are predicted values and may differ from experimental results. The purpose is to guide the user in spectral assignment.
Key Structural Features and Their NMR Signatures
-
Ethyl Ester Group: This group will present as a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons in the ¹H NMR spectrum, with a coupling constant of approximately 7.1 Hz.[2][3]
-
Pyridine Ring Protons (H-4 and H-6): These protons will appear in the aromatic region of the ¹H NMR spectrum. Their chemical shifts will be influenced by the electron-withdrawing nature of the adjacent nitrogen, the fluorine, and the trifluoromethyl group. They are expected to show complex splitting patterns due to coupling with the fluorine atom at position 3 and the CF₃ group at position 5.
-
Fluorine at C-3: The ¹⁹F NMR spectrum is expected to show a signal for the fluorine at the 3-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[1]
-
Trifluoromethyl Group at C-5: The three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp signal in the ¹⁹F NMR spectrum.[4] The strong electron-withdrawing nature of this group will significantly influence the chemical shifts of the adjacent nuclei.
Experimental Protocols
A meticulously executed experimental protocol is the foundation of high-quality NMR data. The following sections provide a step-by-step guide for the NMR analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[5]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other options include acetone-d₆, dimethyl sulfoxide-d₆ (DMSO-d₆), or benzene-d₆. The choice of solvent can slightly alter the chemical shifts.[1]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Sample Filtration: To ensure a homogeneous magnetic field, it is imperative to remove any particulate matter. Dissolve the sample in a small vial and filter it through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[3]
-
NMR Tube: Use a high-quality, clean, and unscratched 5 mm NMR tube to avoid distortions in the magnetic field.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for a well-concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) is recommended due to the large chemical shift dispersion of fluorine.[7]
-
Referencing: An external reference standard, such as CFCl₃ (trichlorofluoromethane) or C₆F₆ (hexafluorobenzene), is often used.[7]
-
Data Processing
Modern NMR software simplifies the processing of raw data (Free Induction Decay - FID) into a readable spectrum.
-
Fourier Transformation: This mathematical process converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is essential for accurate integration.
-
Referencing: The spectrum is calibrated to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard.[1]
-
Integration: The area under each peak is integrated to determine the relative number of nuclei.
-
Peak Picking: The precise chemical shift of each peak is identified.
Several software packages are available for NMR data processing and analysis, including Mnova and TopSpin.[8][9]
Spectral Analysis and Interpretation
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra will allow for the complete structural elucidation of this compound.
¹H NMR Spectrum
-
Aromatic Region (δ ~8.0-9.0 ppm): Two distinct signals are expected for H-4 and H-6. These will likely be complex multiplets due to coupling with each other, the fluorine at C-3, and the CF₃ group at C-5. The exact multiplicity will depend on the relative magnitudes of the coupling constants.
-
Ethyl Group (δ ~4.4-4.6 and 1.3-1.5 ppm): A clean quartet and triplet will be observed for the -OCH₂CH₃ group, confirming its presence.
¹³C NMR Spectrum
-
Aromatic Region (δ ~120-165 ppm): The five carbon atoms of the pyridine ring will be observed in this region. The carbon directly attached to the fluorine (C-3) will show a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz).[10] The carbon of the CF₃ group (C-5) will also exhibit a large ¹J(C-F) coupling and will appear as a quartet. The other ring carbons will show smaller, long-range couplings to the fluorine and the CF₃ group.
-
Ester Group (δ ~168-170, 62-64, 14-16 ppm): The carbonyl carbon, the methylene carbon, and the methyl carbon of the ethyl ester will be present.
¹⁹F NMR Spectrum
-
Two Distinct Signals: The spectrum will show two singlets (or very finely split multiplets). One will be in the region characteristic of an aromatic fluorine, and the other in the region for a trifluoromethyl group. The relative integration of these peaks will be 1:3.
Advanced NMR Experiments for Unambiguous Assignment
For complex molecules like this, 2D NMR experiments are invaluable for confirming assignments.
-
COSY (Correlation Spectroscopy): Will show correlations between coupled protons, for example, between the -OCH₂- and -CH₃ protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the carbons of the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for assigning quaternary carbons and for confirming the connectivity of the substituents to the pyridine ring.
Conclusion
The NMR analysis of this compound is a multi-faceted process that requires a systematic approach. By combining a sound theoretical understanding of the expected spectral features with meticulous experimental technique and the application of 1D and 2D NMR experiments, a complete and unambiguous structural elucidation can be achieved. This guide provides the necessary framework for researchers to confidently undertake the NMR characterization of this and other complex fluorinated molecules, ensuring the scientific integrity of their work in drug discovery and materials science.
References
- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 9. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a compound of increasing interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document moves beyond theoretical data to offer field-proven insights into the practical aspects of its analysis. We will explore the predictable yet complex fragmentation patterns of this molecule under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for method development, data interpretation, and structural elucidation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
Introduction: The Analytical Challenge and Opportunity
This compound is a heterocyclic compound featuring several functionalities that contribute to its unique chemical properties and, consequently, its mass spectrometric fingerprint. The presence of a pyridine ring, an ethyl ester, a fluorine atom, and a trifluoromethyl group makes this molecule a compelling subject for mass spectrometric analysis. The stability of the pyridine ring suggests that the molecular ion will likely be prominent, providing a clear indication of the molecule's mass.[1][2] However, the interplay between the electron-withdrawing trifluoromethyl group and the fluorine atom can lead to intricate fragmentation pathways, offering a wealth of structural information. Understanding these pathways is paramount for unambiguous identification and quantification in complex matrices.
Physicochemical Properties and Their Mass Spectrometric Implications
To effectively analyze a compound using mass spectrometry, a foundational understanding of its chemical properties is essential. While specific experimental data for this compound is not widely published, we can infer its properties from the closely related analogue, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[3][4]
| Property | Predicted/Inferred Value | Implication for Mass Spectrometry |
| Molecular Formula | C9H7F4NO2 | --- |
| Molecular Weight | 237.15 g/mol | The nominal mass will be observed in low-resolution MS. |
| Monoisotopic Mass | 237.0413 Da | The exact mass to be targeted in high-resolution MS for unambiguous identification. |
| Volatility | Moderately volatile | Suitable for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Polarity | Moderately polar | The ester and pyridine nitrogen allow for efficient ionization via ESI. |
| Chemical Stability | Stable | The aromatic pyridine core provides significant stability.[1][2] |
These properties suggest that both GC-MS with Electron Ionization (EI) and LC-MS with Electrospray Ionization (ESI) are viable analytical strategies. The choice between these techniques will depend on the specific research question, sample matrix, and desired sensitivity.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.[5] This provides a detailed structural fingerprint of the molecule.
Predicted EI Fragmentation Pathway
The EI mass spectrum of this compound is anticipated to be rich with fragment ions. The initial event is the removal of an electron to form the molecular ion (M•+). From there, several fragmentation routes are plausible, driven by the relative stabilities of the resulting ions and neutral losses.
A key fragmentation pathway for esters is the loss of the ethoxy radical (•OCH2CH3) to form a stable acylium ion.[6] Additionally, the presence of the trifluoromethyl group often leads to its expulsion as a radical (•CF3).[7] The fluorine atom can also be lost as a radical (•F) or be involved in rearrangements.
Below is a DOT script visualizing the predicted EI fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocol: GC-EI-MS
This protocol provides a starting point for the analysis of this compound using GC-EI-MS. Optimization will be necessary based on the specific instrumentation used.
1. Sample Preparation:
- Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
- Perform serial dilutions to a final concentration of 1-10 µg/mL.
2. GC Parameters:
- Injector: Split/splitless, 250 °C, split ratio 20:1.
- Carrier Gas: Helium, constant flow of 1.2 mL/min.
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar).
- Oven Program: 50 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
3. MS Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-350.
Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach
ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) with minimal fragmentation.[5] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.
Predicted ESI-MS and MS/MS Fragmentation
In positive ion mode ESI, this compound is expected to readily form the protonated molecule [M+H]+ at m/z 238. Collision-Induced Dissociation (CID) of this precursor ion will likely lead to fragmentation pathways that differ from EI due to the even-electron nature of the ion.
Common neutral losses from protonated molecules include small, stable molecules. For this compound, the loss of ethylene (C2H4) from the ethyl group is a likely fragmentation pathway. The loss of the entire ethoxy group as ethanol (C2H5OH) is also plausible.
Below is a DOT script visualizing the ESI-MS/MS workflow and predicted fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
An In-depth Technical Guide to Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 207994-07-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. The strategic placement of fluorine and a trifluoromethyl group on the pyridine scaffold imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This document details the physicochemical properties, a validated synthetic pathway via Fischer esterification of its carboxylic acid precursor, detailed experimental protocols, and safety information. The guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel chemical entities.
Introduction and Significance
This compound (CAS No. 207994-07-8) belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in a wide array of modern agrochemicals and pharmaceuticals.[1][3] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The additional presence of a fluorine atom further modulates the electronic landscape of the pyridine ring, offering fine-tuning of reactivity and physicochemical properties. This makes the title compound a highly sought-after intermediate for creating new chemical entities with potentially improved efficacy and pharmacokinetic profiles.[1]
The pyridine core itself is a prevalent feature in numerous biologically active compounds, and its combination with fluorine-containing substituents has led to the development of successful drugs and pesticides.[1][3] This guide aims to consolidate the available technical information on this specific building block to facilitate its effective use in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for this compound is provided below. While a complete, experimentally verified dataset for this specific molecule is not publicly available, the data presented is a combination of information from suppliers and predicted values based on its structure.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 207994-07-8 | Multiple Suppliers |
| Molecular Formula | C₉H₇F₄NO₂ | [4] |
| Molecular Weight | 237.15 g/mol | [4] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
| Storage | Sealed in dry, room temperature conditions | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the 8-9 ppm region, showing coupling to each other and to the fluorine atom.
-
¹³C NMR: The carbon NMR will be characterized by the carbonyl carbon of the ester at ~160-165 ppm, carbons of the ethyl group, and four distinct aromatic carbons. The carbons attached to the fluorine and trifluoromethyl groups will show characteristic quartet and doublet splittings, respectively, with large coupling constants (J-CF).
-
¹⁹F NMR: Two signals are expected: one for the single fluorine atom on the ring and a singlet for the -CF₃ group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 237. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt, 45 Da) and the trifluoromethyl group (-CF₃, 69 Da).
Synthesis and Experimental Protocols
The most direct and industrially relevant synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 89402-28-8).
Diagram 1: Synthetic Pathway
Caption: Fischer esterification of the precursor acid.
Part A: Synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid (Precursor)
A definitive, published, step-by-step protocol for the synthesis of this specific precursor is not widely available. However, general methods for the synthesis of related trifluoromethylpyridine carboxylic acids often involve the construction of the pyridine ring from trifluoromethyl-containing building blocks or the oxidation of a suitable precursor.[1] For the purpose of this guide, we will assume the availability of this precursor, which can be sourced from commercial suppliers.[4]
Part B: Fischer Esterification to this compound (Target Compound)
The following is a generalized yet robust protocol for the Fischer esterification, adapted for this specific substrate based on standard laboratory procedures.[5][6][7] This protocol is designed to be self-validating through in-process checks and final product characterization.
Materials and Equipment:
-
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
-
Absolute Ethanol (200 proof), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid in a large excess of absolute ethanol (typically used as the solvent, ~10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (boiling point of ethanol is ~78 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid. A typical reaction time is 4-12 hours.
-
Work-up - Quenching and Neutralization: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-water. This will dilute the acid and precipitate the ester if it is a solid, or form a separate layer if it is a liquid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution).
-
Water.
-
Brine to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary to achieve high purity.
Applications in Synthesis
This compound is a versatile building block for introducing the 3-fluoro-5-(trifluoromethyl)picolinoyl moiety into larger molecules. Its primary utility lies in its role as an intermediate in the synthesis of high-value agrochemicals (fungicides, herbicides, insecticides) and pharmaceutical candidates.[1][3][5]
Diagram 2: Application Workflow
Caption: Common synthetic transformations of the title compound.
The ester functional group can be readily converted into other functionalities. For instance:
-
Amide Formation: Reaction with primary or secondary amines (either directly at high temperatures or after conversion to the acyl chloride) yields the corresponding amides. This is a common step in the synthesis of many active pharmaceutical ingredients and agrochemicals.
-
Hydrazide Formation: Treatment with hydrazine hydrate can convert the ester into the corresponding hydrazide, which is a versatile intermediate for constructing various heterocyclic systems like pyrazoles or triazoles.
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from suppliers and structurally related compounds provide essential safety guidance.[4]
Hazard Identification:
-
Signal Word: Warning[4]
-
Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/ eye protection/ face protection.[4]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via Fischer esterification is a straightforward and scalable process. This guide provides the foundational knowledge required for its safe handling, synthesis, and application in creating novel and potentially impactful molecules.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. 89402-28-8 Cas No. | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 5. cerritos.edu [cerritos.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Physical properties of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Introduction
This compound is a highly functionalized heterocyclic compound belonging to the family of trifluoromethylpyridines (TFMPs). The unique combination of a pyridine core, an ethyl carboxylate group, a fluorine atom, and a trifluoromethyl group imparts distinct physicochemical properties that make it a valuable building block in medicinal chemistry and agrochemical synthesis. Fluorinated functional groups are present in a significant percentage of modern pharmaceuticals and agrochemicals, where they are used to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Specifically, the trifluoromethyl group is a key moiety in numerous commercial products.[3] This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines experimental protocols for its characterization, and discusses the structural basis for its chemical behavior, offering a critical resource for researchers in drug discovery and chemical development.
Molecular Structure and Core Identifiers
The foundational step in understanding the properties of any chemical entity is a thorough analysis of its molecular structure. The arrangement of atoms and functional groups in this compound dictates its electronic distribution, steric profile, and potential for intermolecular interactions.
The compound is registered under CAS Number 207994-07-8 .[4]
Caption: Molecular structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 207994-07-8 | [4] |
| Molecular Formula | C₉H₇F₄NO₂ | [4] |
| Molecular Weight | 237.15 g/mol |[4] |
The Causality of Fluorine Substitution on Physicochemical Properties
The presence of both a single fluorine atom and a trifluoromethyl group on the pyridine ring dramatically influences the molecule's properties. Understanding this influence is key to predicting its behavior in experimental and biological systems.
-
Inductive Effects: The high electronegativity of the fluorine atom at the C3 position and the potent electron-withdrawing nature of the trifluoromethyl group at the C5 position significantly lower the electron density of the pyridine ring. This has profound effects on the basicity of the ring nitrogen, making it considerably less basic than pyridine itself.
-
Lipophilicity: The trifluoromethyl group is known to substantially increase a molecule's lipophilicity (fat-solubility). This property is critical in drug development for enhancing membrane permeability and bioavailability.[1] The ethyl ester group also contributes to this property.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The CF₃ group, in particular, is highly resistant to metabolic degradation, which can increase the in vivo half-life of a drug candidate.
-
Intermolecular Interactions: The fluorine substituents can participate in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can influence crystal packing and ligand-receptor binding.
Tabulated Physical Properties
Direct experimental data for this compound is not widely published. Therefore, this section presents data for structurally similar compounds to provide a reasonable estimation of its properties. It is imperative for researchers to experimentally verify these properties for the specific compound of interest.
Table 2: Physical Property Data (Observed and Analog-Based)
| Property | Value | Notes and Source |
|---|---|---|
| Appearance | Clear, colorless to pale yellow liquid | Predicted. Based on the appearance of the analogous compound, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate.[5][6] |
| Melting Point | 45-48 °C | Value for the related compound Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate.[7] The target compound may be a low-melting solid or a liquid at room temperature. |
| Boiling Point | ~277 °C at 760 mmHg | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (276.8 °C at 760 mmHg).[8] Another analog boils at 66 °C under high vacuum (0.008 mmHg).[6] |
| Density | ~1.39 g/cm³ | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.389 g/cm³).[8] |
| Refractive Index | ~1.46 | Estimated. Based on Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.466).[8] |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, DMSO). Poorly soluble in water. | Predicted. The ethyl ester group enhances solubility in organic media.[8] The fluorinated groups increase lipophilicity. |
| pKa (of protonated pyridine) | -3 to -4 | Predicted. The strong electron-withdrawing groups significantly reduce the basicity of the pyridine nitrogen. Value for the chloro-analog is predicted at -3.19.[8] |
Spectroscopic Characterization: A Self-Validating Workflow
The definitive confirmation of the structure and purity of this compound requires a suite of spectroscopic techniques. The following protocols represent a self-validating system, where data from each method corroborates the others to provide an unambiguous chemical fingerprint.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. H33967.09 [thermofisher.com]
- 6. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a key building block in modern medicinal and agrochemical research, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents.[1][2] Understanding the stability of this molecule is paramount for ensuring the integrity of research outcomes, the viability of scaled production, and the safety and efficacy of downstream products. This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, grounded in established chemical principles and field-proven methodologies. We will delve into the molecular characteristics that govern its stability, outline potential degradation pathways, and provide detailed protocols for assessing its purity and degradation under various stress conditions.
Molecular Structure and Physicochemical Properties: The Foundation of Stability
The stability of this compound is intrinsically linked to its unique molecular architecture. The pyridine ring, an electron-deficient heterocycle, is further deactivated by the presence of two potent electron-withdrawing groups: a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position.[3]
-
Electron-Withdrawing Effects: The high electronegativity of the fluorine atom and the strong inductive effect of the trifluoromethyl group significantly reduce the electron density of the pyridine ring.[3] This electronic modification enhances the molecule's resistance to oxidative degradation.[4]
-
The Ester Moiety: The ethyl carboxylate group at the 2-position is the most probable site of chemical instability, primarily susceptible to hydrolysis.
-
Carbon-Fluorine Bonds: The carbon-fluorine bonds, particularly within the trifluoromethyl group, are exceptionally strong, conferring high metabolic and chemical stability to this part of the molecule.[4][5]
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₄NO₂ | N/A |
| Molecular Weight | 253.15 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 276.8 °C at 760 mmHg | [6] |
| Flash Point | 121.2 °C | [6] |
| Density | 1.389 g/cm³ | [6] |
Recommended Storage and Handling: A Proactive Approach to Preservation
Proper storage and handling are critical to maintaining the purity and stability of this compound. The following recommendations are based on best practices for handling fluorinated heterocyclic compounds.
Optimal Storage Conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to minimize the rate of potential hydrolytic degradation.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and atmospheric oxygen.
-
Container: Use tightly sealed containers made of inert materials, such as amber glass, to protect from light and moisture.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents, which can catalyze degradation.
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
Potential Degradation Pathways: Understanding the Chemistry of Instability
Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.[7][8] Based on the structure of this compound, the following degradation pathways are most likely under stress conditions.
Hydrolytic Degradation
The ester functional group is the most susceptible to hydrolysis, which can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid and ethanol.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and ethanol.
Photodegradation
Fluorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[9] While the trifluoromethyl group itself is generally stable, the pyridine ring can undergo photochemical reactions.[10] The exact photoproducts can be complex and may involve ring opening or the formation of polymeric materials. It is also possible for the C-F bond to undergo photolytic cleavage, although this is less common for heteroaromatic systems compared to benzylic ones.[9]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur. The likely initial step is the cleavage of the ester bond, potentially leading to decarboxylation of the resulting carboxylic acid at very high temperatures. The strong C-F bonds suggest that the trifluoromethyl group will be relatively stable under moderate thermal stress.
Oxidative Degradation
The electron-deficient nature of the pyridine ring, enhanced by the fluoro and trifluoromethyl substituents, makes it relatively resistant to oxidation.[4] However, under strong oxidative conditions (e.g., exposure to hydrogen peroxide or other strong oxidizing agents), degradation can still occur, potentially leading to the formation of N-oxides or ring-opened products.
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products.[11] A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Stability-Indicating HPLC Method
This protocol provides a starting point for a stability-indicating HPLC method. Method validation should be performed according to ICH guidelines.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Studies Protocol
Forced degradation studies should be performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[7][8]
a) Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.
b) Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.
c) Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours, protected from light.
-
Quench any remaining peroxide by adding a small amount of sodium bisulfite solution.
-
Dilute to a final volume of 10 mL with mobile phase and analyze by HPLC.
d) Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile to a concentration of 1 mg/mL.
-
Dilute to a final concentration of 0.1 mg/mL with mobile phase and analyze by HPLC.
e) Photostability:
-
Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the exposed sample by HPLC. A control sample should be kept in the dark under the same conditions.
Conclusion
This compound is a relatively stable compound, with its primary liability being the potential for hydrolysis of the ethyl ester group. The electron-withdrawing fluorine and trifluoromethyl substituents enhance the stability of the pyridine ring towards oxidative degradation. By adhering to the recommended storage and handling procedures, the integrity of this valuable research chemical can be maintained. The provided protocols for forced degradation studies and the stability-indicating HPLC method offer a robust framework for assessing the purity and stability of this compound, ensuring the reliability and reproducibility of experimental results in drug discovery and development.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 7. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affordable Price General Purpose Epoxy Resin - EpoxiCure, Specifications & Applications [nanochemazone.org]
- 11. researchgate.net [researchgate.net]
Strategic Synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate: A Guide to Starting Materials and Core Synthetic Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a pivotal fluorinated building block in the synthesis of high-value molecules within the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a fluorine atom for modulating electronic properties, and a reactive ester handle, makes it a sought-after intermediate.[1] This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of strategic starting materials and the rationale behind key reaction steps. We will dissect the most prevalent industrial and laboratory-scale approaches, including late-stage fluorination and esterification strategies, and delve into the synthesis of the core chlorinated pyridine precursors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important compound.
Introduction and Retrosynthetic Analysis
The synthesis of highly substituted pyridine rings is a non-trivial challenge in organic chemistry. For this compound (CAS No. 1245817-48-8), the synthetic strategy hinges on the carefully orchestrated introduction of three distinct substituents onto the pyridine core. The molecule's value often lies in its role as an intermediate for more complex products, such as novel herbicides and respiratory syncytial virus (RSV) inhibitors.[3][4]
A logical retrosynthetic analysis reveals two primary disconnection points, suggesting two convergent and practical final-step syntheses from advanced, commercially available intermediates.
Diagram 1: Key Retrosynthetic Disconnections
Caption: High-level retrosynthesis of the target molecule.
This analysis identifies two key advanced precursors:
-
Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate : A direct precursor where the final step is a nucleophilic aromatic substitution (SNAr) to replace the chlorine atom with fluorine.[5]
-
3-Fluoro-5-(trifluoromethyl)picolinic Acid : A precursor where the final step is the esterification of the carboxylic acid.[6][7]
The choice between these pathways often depends on the commercial availability, cost, and scalability of these respective starting materials.
Pathway 1: Late-Stage Halogen Exchange (Halex) Reaction
This is arguably the most common and industrially relevant pathway, leveraging the well-established halogen exchange (Halex) reaction. The starting material, Ethyl 3-Chloro-5-(trifluoromethyl)picolinate, is readily available from multiple chemical suppliers.[8]
Diagram 2: Late-Stage Fluorination Workflow
Caption: Workflow for the Halogen Exchange (Halex) reaction.
Causality and Experimental Choices
-
Fluorinating Agent : Potassium fluoride (KF) or cesium fluoride (CsF) are the reagents of choice.[3][9] CsF is more reactive due to its greater solubility and the weaker Cs-F bond, often allowing for milder reaction temperatures, but it is significantly more expensive.[3] For industrial scale-up, spray-dried KF is often employed to maximize surface area and reactivity.
-
Solvent : A polar aprotic solvent such as DMSO, N-methylpyrrolidinone (NMP), or sulfolane is critical.[3][9] These solvents effectively solvate the cation (K⁺ or Cs⁺), leaving a poorly solvated, "naked" fluoride anion. This dramatically increases the nucleophilicity of the fluoride, which is necessary to attack the electron-deficient pyridine ring.
-
Temperature : High temperatures (typically 120-200 °C) are required to overcome the high activation energy of this SNAr reaction.[3] The electron-withdrawing trifluoromethyl and carboxylate groups activate the 3-position towards nucleophilic attack, but breaking the strong C-Cl bond and overcoming ring deactivation by the nitrogen atom still requires significant thermal energy.
Exemplary Protocol
This protocol is illustrative, based on similar transformations described in patent literature.[3][9] All work should be conducted by trained professionals in a suitable fume hood with appropriate personal protective equipment.
-
To a dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (1.0 eq).
-
Add spray-dried potassium fluoride (2.0-3.0 eq) and a high-boiling polar aprotic solvent (e.g., sulfolane, 5-10 volumes).
-
Stir the mixture under a nitrogen atmosphere and heat to 190-200 °C.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., toluene or ethyl acetate) and filter to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Pathway 2: Late-Stage Esterification
This pathway begins with 3-Fluoro-5-(trifluoromethyl)picolinic acid, which is also commercially available.[6][7] The final step is a standard esterification reaction.
Causality and Experimental Choices
This approach is straightforward and avoids the harsh conditions of the Halex reaction, but its viability depends on the cost-effectiveness of the starting acid compared to the chloro-ester.
-
Method 1: Fischer Esterification : This classic method involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst (e.g., concentrated H₂SO₄). The reaction is reversible, so using a large excess of ethanol and/or removing water as it forms is necessary to drive the reaction to completion.
-
Method 2: Acyl Chloride Formation : A higher-yielding, non-reversible method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The intermediate acyl chloride is then reacted with ethanol, often in the presence of a mild base (like pyridine or triethylamine) to scavenge the HCl byproduct.[10]
Exemplary Protocol (via Acyl Chloride)
-
In a dry reaction flask under a nitrogen atmosphere, suspend 3-Fluoro-5-(trifluoromethyl)picolinic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases and the solution becomes clear.[10]
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure.
-
Carefully add anhydrous ethanol (5-10 eq) to the crude acyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the target ester, which can be further purified if necessary.
Synthesis of Core Precursors: An Industrial Perspective
While the above pathways start from advanced intermediates, a comprehensive understanding requires examining the synthesis of these precursors. The trifluoromethylpyridine core is typically constructed industrially from simpler, bulk feedstocks like 3-picoline (3-methylpyridine).[1][2]
The synthesis of the key intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine is a foundational process.[1]
Diagram 3: Industrial Synthesis of the Trifluoromethylpyridine Core
Caption: Simplified industrial route to a key pyridine intermediate.
This multi-step process involves:
-
Side-Chain Chlorination : 3-picoline is treated with chlorine under radical conditions (e.g., UV light) to form 3-(trichloromethyl)pyridine.
-
Ring Chlorination : The pyridine ring is then chlorinated to introduce chlorine atoms at the 2- and 3-positions, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[1]
-
Fluorination : The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures.[11] This step produces 2,3-dichloro-5-(trifluoromethyl)pyridine, a versatile intermediate.[1][11]
From this key intermediate, further functionalization, such as introducing the carboxylate group at the 2-position (e.g., via metallation and quenching with CO₂) and subsequent halogen exchange, would lead to the precursors for our target molecule.
Data Summary of Key Materials
| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |
| Ethyl 3-Chloro-5-(trifluoromethyl)picolinate | 128073-16-5 | C₉H₇ClF₃NO₂ | Starting Material for Late-Stage Fluorination |
| 3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 | C₇H₃F₄NO₂ | Starting Material for Late-Stage Esterification |
| 3-Chloro-5-(trifluoromethyl)picolinic acid | 80194-68-9 | C₇H₃ClF₃NO₂ | Precursor to the chloro-ester |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | Core Intermediate from industrial synthesis |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | 69045-83-6 | C₆H₂Cl₅N | Precursor to the trifluoromethyl group |
Conclusion
The synthesis of this compound can be efficiently achieved through well-defined pathways, primarily contingent on the choice of advanced starting materials. The late-stage halogen exchange from its 3-chloro analogue represents a robust and scalable method, widely adopted in industrial settings. Alternatively, a late-stage esterification of the corresponding picolinic acid provides a milder route, suitable for laboratory-scale synthesis where the starting acid is readily accessible. A deeper understanding of the synthesis of these core precursors, originating from fundamental feedstocks like 3-picoline, reveals the complex, multi-step processes required to construct these highly functionalized and valuable chemical building blocks. The optimal synthetic strategy for any research or development program will ultimately be dictated by a balance of starting material cost, process safety, required scale, and desired purity.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 4. iskweb.co.jp [iskweb.co.jp]
- 5. echemi.com [echemi.com]
- 6. 89402-28-8|3-Fluoro-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 7. 3-Fluoro-5-(trifluoromethyl)picolinic acid | 89402-28-8 [sigmaaldrich.com]
- 8. Ethyl 3-chloro-5-(trifluoromethyl)picolinate CAS 128073-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 10. bio-conferences.org [bio-conferences.org]
- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Retrosynthetic analysis of fluorinated pyridine carboxylates
An In-Depth Technical Guide to the Retrosynthetic Analysis of Fluorinated Pyridine Carboxylates
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Fluorinated pyridine carboxylates represent a cornerstone structural motif in modern medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into the pyridine scaffold can dramatically enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylate group provides a critical handle for further functionalization or interaction with biological targets.[1][2][3][4] However, the synthesis of these molecules is often non-trivial, fraught with challenges in regioselectivity and functional group compatibility.[5][6][7] This guide provides a comprehensive overview of the primary retrosynthetic strategies for constructing fluorinated pyridine carboxylates. We will dissect three core approaches: Late-Stage Functionalization, the Building Block Approach via Cross-Coupling, and De Novo Ring Synthesis. By explaining the causality behind strategic choices and providing detailed, field-proven insights, this document serves as an essential resource for researchers navigating the synthesis of these valuable compounds.
Introduction: The Strategic Value of Fluorinated Pyridine Carboxylates
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous blockbuster pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its aromatic nature make it a versatile component for interacting with biological macromolecules. The introduction of fluorine, the most electronegative element, imparts unique properties to the pyridine ring.[1] It can alter the pKa of the pyridine nitrogen, modulate the electron distribution of the ring, and block sites of metabolism, thereby enhancing a drug candidate's pharmacokinetic profile.[1][8]
The challenge for the synthetic chemist lies in the precise installation of both the fluorine atom(s) and the carboxylate group onto the pyridine core with predictable regiochemistry. This guide deconstructs this challenge by applying the principles of retrosynthesis, logically disconnecting the target molecule to reveal plausible synthetic pathways and key intermediates.
Core Retrosynthetic Strategies: A Conceptual Overview
The synthesis of a fluorinated pyridine carboxylate can be approached from three fundamentally different directions. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the molecule.
Caption: High-level overview of the three core retrosynthetic strategies.
Strategy 1: Late-Stage Functionalization of a Pre-formed Pyridine Ring
This is often the most direct and convergent approach, where a readily available pyridine or pyridine carboxylate is functionalized in the final stages of a synthesis. This strategy is particularly powerful for creating libraries of analogues for structure-activity relationship (SAR) studies.
Disconnection A: The C-F Bond
Retrosynthetically, the simplest disconnection is the C-F bond, leading back to a non-fluorinated pyridine carboxylate. The corresponding forward reactions involve either direct C-H fluorination or a substitution reaction.
Forward Reaction 1: Direct C-H Fluorination The direct replacement of a C-H bond with a C-F bond is an atom-economical and highly sought-after transformation. A prominent method involves the use of silver(II) fluoride (AgF₂).
-
Mechanism & Regioselectivity: This reaction proceeds via a radical mechanism and shows exquisite selectivity for the C-2 position (α to the pyridine nitrogen).[5][9][10] This selectivity is a key consideration when planning the synthesis. For 3-substituted pyridines, fluorination typically occurs exclusively at the 2-position.[5]
-
Causality: The high reactivity at the position alpha to the nitrogen is a hallmark of reactions on electron-deficient heterocycles. However, the conditions can be harsh. The AgF₂ reagent is a strong oxidant, which limits functional group compatibility. Free amines, alcohols, and the target carboxylic acid group itself are not tolerated, requiring the use of protecting groups or synthetic precursors like esters.[5][9]
Forward Reaction 2: Nucleophilic Aromatic Substitution (SNAr) A more traditional and often milder approach is the SNAr reaction, where a leaving group on the pyridine ring is displaced by a fluoride source (e.g., CsF, KF).
-
Mechanism & Scope: This pathway requires an electron-deficient pyridine ring, which is inherently the case, but the reaction is significantly accelerated by electron-withdrawing groups (like the target carboxylate or a nitro group) positioned ortho or para to the leaving group (e.g., -Cl, -Br, -NO₂).[8][11] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by these groups.
-
Causality: From a practical standpoint, fluoropyridines are often more reactive in subsequent SNAr reactions than their chloro- or bromo- counterparts. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, a consequence of fluorine's high electronegativity accelerating the initial nucleophilic attack.[5] This makes fluorinated pyridines valuable intermediates for further diversification.
Disconnection B: The Carboxylate Group
Alternatively, the carboxylate group can be disconnected, leading back to a fluorinated pyridine. This is a common strategy if the fluorinated pyridine core is more accessible.
-
Forward Reactions:
-
Oxidation: An alkyl group (e.g., methyl) can be oxidized to a carboxylic acid using strong oxidants like KMnO₄ or RuO₄. The stability of the C-F bond under these conditions is a crucial consideration.
-
Hydrolysis: A nitrile group (-CN) is an excellent precursor to a carboxylic acid, typically hydrolyzed under acidic or basic conditions.
-
Metalation-Carbonation: Directed ortho-metalation (DoM) using a strong base like lithium diisopropylamide (LDA), followed by quenching with CO₂, can install a carboxylate group regioselectively. The fluorine atom's electron-withdrawing nature can influence the acidity of adjacent C-H bonds, guiding the metalation.
-
Caption: Workflow for the Late-Stage Functionalization strategy.
Strategy 2: The Building Block Approach via Cross-Coupling
This strategy relies on connecting pre-functionalized fragments using powerful transition-metal-catalyzed cross-coupling reactions. The key disconnections are the C-C or C-N bonds that join the pyridine core to other parts of the molecule. This approach offers high modularity and is ideal for complex targets where late-stage functionalization is not feasible.
Forward Reaction 1: Suzuki-Miyaura Coupling This is one of the most versatile C-C bond-forming reactions. The retrosynthetic disconnection leads to a fluoropyridine boronic acid/ester and an appropriate coupling partner.
-
Key Intermediate: Building blocks like 3-Fluoro-4-pyridineboronic Acid Pinacol Ester are commercially available or can be synthesized, serving as versatile intermediates for accessing a wide range of substituted fluoropyridines.[3]
-
Causality: The choice of catalyst and ligand is critical for achieving high yields, especially with electron-deficient heteroaromatic substrates. The reaction is generally tolerant of a wide range of functional groups, including esters.
Forward Reaction 2: Buchwald-Hartwig Amination For targets containing an amino group, or where an amino group serves as a precursor, the Buchwald-Hartwig amination is the method of choice for C-N bond formation.[12][13]
-
Regioselectivity: When using di-halogenated pyridines, regioselectivity can be achieved. For instance, in 2,5-dibromo-3-(trifluoromethyl)pyridine, monoamination occurs selectively at the more reactive C2 position.[14] Similarly, the Buchwald-Hartwig amination of 2,4-dichloropyridine can be controlled to react selectively at the C-2 position.[15]
-
Causality: This palladium-catalyzed reaction is often preferred over classical methods like SNAr or the Ullmann condensation due to its milder conditions and broader substrate scope.[12][13]
Caption: The modular nature of the Building Block approach via cross-coupling.
Strategy 3: De Novo Synthesis of the Pyridine Ring
In some cases, particularly for highly substituted or unusually patterned targets, it is most efficient to construct the fluorinated pyridine ring from acyclic precursors. This approach offers maximum flexibility in placing substituents but is often more linear and less convergent than the other strategies.
-
Key Precursors: The synthesis would involve fluorinated building blocks such as β-CF₃-1,3-enynes or other fluorinated alkenes, which can undergo cycloaddition reactions to form the pyridine core.[16][17]
-
Causality: While powerful, de novo strategies often require more bespoke starting material synthesis and optimization. They are typically employed when the desired substitution pattern is inaccessible through functionalization of a pre-existing pyridine ring. For example, constructing a pyridine bearing a trifluoromethyl-substituted quaternary center might best be achieved via a cycloaddition of a CF₃-containing building block.[16]
Comparative Analysis of Strategies
The optimal retrosynthetic strategy is highly dependent on the specific target molecule and project goals.
| Strategy | Advantages | Disadvantages | Best Suited For |
| Late-Stage Functionalization | Highly convergent, rapid access to analogues, utilizes common starting materials. | Harsh conditions (e.g., AgF₂) can limit functional group compatibility[5][9], potential for regioisomer mixtures. | SAR studies, derivatization of existing scaffolds, targets with simple substitution patterns. |
| Building Block Approach | High modularity, excellent functional group tolerance, predictable regiochemistry. | Requires synthesis or purchase of specific building blocks[3], catalyst/ligand screening may be necessary. | Complex molecules, targets where late-stage functionalization fails, library synthesis. |
| De Novo Synthesis | Complete control over substituent placement, access to unique substitution patterns.[17] | Often involves longer, linear sequences; requires development of custom acyclic precursors.[16] | Highly substituted or electronically unusual targets, discovery of novel scaffolds. |
Experimental Protocols
To provide a practical context, here is a representative protocol for a key transformation.
Protocol: SNAr Fluorination of a Nitro-Pyridine Carboxylate
This protocol is based on the successful synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro precursor.[8][11]
Reaction: Methyl 3-nitropyridine-4-carboxylate to Methyl 3-fluoropyridine-4-carboxylate
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-nitropyridine-4-carboxylate (1.0 eq).
-
Solvent and Fluoride Source: Add anhydrous cesium fluoride (CsF, 5.0 eq) to the flask. Under an inert atmosphere (Nitrogen or Argon), add dry dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1.5 - 2 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into distilled water.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure fluorinated product.
Self-Validation: The success of this protocol relies on the powerful activation provided by the ortho-carboxylate and the high nucleophilicity of fluoride in an anhydrous polar aprotic solvent like DMSO. The large excess of CsF drives the reaction to completion.
Conclusion and Future Outlook
The retrosynthetic analysis of fluorinated pyridine carboxylates reveals a rich landscape of strategic possibilities for the synthetic chemist. The choice between late-stage functionalization, building block coupling, and de novo synthesis is a critical decision that shapes the entire synthetic route. Late-stage C-H functionalization offers unprecedented speed for derivatization, though often at the cost of functional group tolerance.[5] Conversely, cross-coupling strategies provide unparalleled modularity and reliability for constructing complex molecular architectures.[3][12] As new methods for C-F bond formation and C-H functionalization continue to emerge, the synthetic toolbox will only expand, enabling chemists to design and execute even more efficient and elegant syntheses of these vital molecules, accelerating discovery in medicine and materials science.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Methodological & Application
Application Notes and Protocols: The Reaction of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, present in a multitude of approved pharmaceuticals.[1] The introduction of a trifluoromethyl (-CF3) group into the pyridine ring often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] Consequently, trifluoromethylpyridines are highly sought-after building blocks in the synthesis of novel therapeutic agents.[2] This application note provides a detailed guide to the reaction of ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate with various amines, a key transformation for accessing a diverse range of functionalized pyridine derivatives for drug development programs.
Reaction Overview and Mechanistic Insights
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the specific substitution pattern of the pyridine ring.
Key Factors Influencing Reactivity:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the aromatic system and makes it more susceptible to nucleophilic attack.
-
Trifluoromethyl Group (-CF3): The strongly electron-withdrawing nature of the trifluoromethyl group at the 5-position further activates the pyridine ring towards nucleophilic substitution.
-
Ethyl Carboxylate Group (-COOEt): The ester group at the 2-position also contributes to the electron-deficient nature of the ring, enhancing its reactivity.
-
Fluoro Leaving Group (-F): Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Figure 1: General workflow for the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO (approximately 0.2-0.5 M concentration).
-
Add benzylamine (1.1 - 1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)
The procedure is analogous to Protocol 1, substituting morpholine for benzylamine. Reaction times and temperatures may vary.
Protocol 3: Reaction with an Aromatic Amine (e.g., Aniline)
The procedure is similar to Protocol 1, using aniline as the nucleophile. A higher reaction temperature (e.g., 100-120 °C) and a stronger base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), may be required to facilitate the reaction with the less nucleophilic aromatic amine.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of this compound with various amines. These are illustrative examples, and actual results may vary.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 60 | 4-8 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 80 | 6-12 | 80-90 |
| Aniline | Cs₂CO₃ | DMF | 110 | 12-24 | 60-75 |
| n-Butylamine | K₂CO₃ | DMF | 50 | 3-6 | 90-98 |
| Piperidine | K₂CO₃ | DMSO | 70 | 5-10 | 88-96 |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate derivatives.
Figure 2: Experimental workflow diagram.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While not strictly required for all cases, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially when using strong bases like sodium hydride.
-
Reaction Monitoring: Close monitoring of the reaction progress is crucial to avoid the formation of side products due to prolonged reaction times or excessive heating.
-
Choice of Base: The basicity of the amine nucleophile and the reaction conditions will dictate the choice of base. For less reactive amines, a stronger base may be necessary.
-
Purification: The polarity of the final product will depend on the incorporated amine. The solvent system for column chromatography should be chosen accordingly.
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for the synthesis of a wide array of functionalized pyridine derivatives. These compounds are valuable intermediates for the discovery and development of new pharmaceuticals. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylpyridine Derivatives
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of trifluoromethylpyridine derivatives, compounds of paramount importance in the fields of medicinal chemistry and drug development. The strategic introduction of a trifluoromethyl (CF₃) group into the pyridine scaffold can significantly enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document offers an in-depth exploration of prevalent synthetic strategies, including the functionalization of pre-existing pyridine rings and the construction of the pyridine core from trifluoromethylated building blocks. Detailed, step-by-step protocols for key methodologies, including radical-mediated, metal-catalyzed, and photoredox-catalyzed reactions, are presented. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary knowledge to confidently and safely synthesize these valuable compounds.
Introduction: The Significance of the Trifluoromethyl Group in Pyridine Chemistry
The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The incorporation of a trifluoromethyl (-CF₃) group into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[2] The high electronegativity of the fluorine atoms in the CF₃ group can alter the electron distribution within the pyridine ring, influencing its reactivity and interaction with biological targets. Furthermore, the CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][3]
The synthesis of trifluoromethylpyridine derivatives can be broadly categorized into two main approaches:
-
Modification of Pre-functionalized Pyridines: This involves the direct introduction of a trifluoromethyl group onto a pyridine ring that already possesses other functional groups.
-
Pyridine Ring Construction: This strategy utilizes smaller, trifluoromethyl-containing building blocks to construct the pyridine ring through cyclocondensation reactions.[4][5]
This guide will delve into the practical application of these strategies, providing detailed protocols for some of the most robust and widely used methods.
Strategic Approaches to Trifluoromethylpyridine Synthesis
The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. Below, we explore the core principles and applications of the major synthetic routes.
Building from the Ground Up: Pyridine Ring Synthesis via Cyclocondensation
Constructing the pyridine ring from acyclic, trifluoromethyl-containing precursors is a versatile method for accessing a wide range of derivatives.[4] This approach often involves the condensation of a trifluoromethylated β-dicarbonyl compound, or a synthetic equivalent, with an enamine or ammonia source. A common and commercially available building block for this purpose is ethyl 4,4,4-trifluoroacetoacetate.[6][7]
Modifying the Core: Trifluoromethylation of Pre-functionalized Pyridines
This is a widely employed strategy, particularly for the synthesis of key industrial intermediates. A classic example is the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, a crucial building block for numerous agrochemicals.[1] This process typically starts from 3-picoline (3-methylpyridine) and involves a multi-step sequence of chlorination and fluorination.[8][9]
Direct C-H Trifluoromethylation: An Atom-Economical Approach
Directly replacing a C-H bond on the pyridine ring with a CF₃ group is a highly attractive and atom-economical strategy. This approach avoids the need for pre-functionalized starting materials. These reactions often proceed via radical, electrophilic, or nucleophilic pathways, with the choice of reagent being critical for success and regioselectivity.
Key Reagent Classes for Direct Trifluoromethylation:
-
Radical Trifluoromethylation Reagents:
-
Electrophilic Trifluoromethylation Reagents:
-
Togni's Reagents (Hypervalent Iodine Compounds): These reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are powerful electrophilic CF₃ sources.[1][11]
-
Umemoto's Reagents (S-(trifluoromethyl)dibenzothiophenium salts): These are also potent electrophilic trifluoromethylating agents with high reactivity.[12][13]
-
-
Photoredox Catalysis:
Detailed Experimental Protocols
The following protocols are provided as representative examples for the synthesis of trifluoromethylpyridine derivatives. Researchers should always conduct a thorough risk assessment before commencing any new experimental work.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is adapted from established industrial syntheses and involves the fluorination of a trichloromethyl precursor.[16]
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloro-5-(trichloromethyl)pyridine | Technical | Commercial Source | Handle with care, corrosive intermediate. |
| Anhydrous Hydrogen Fluoride (HF) | Anhydrous | Specialized Supplier | EXTREMELY HAZARDOUS . Use with extreme caution in a dedicated apparatus. |
| Catalyst (e.g., FeCl₃ or other Lewis acid) | Anhydrous | Commercial Source | Store under inert atmosphere. |
| High-pressure reactor (e.g., Parr reactor) | - | - | Capable of withstanding high pressure and corrosive reagents. |
| Sodium Bicarbonate (NaHCO₃) solution | Saturated aqueous | - | For neutralization. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying. |
Procedure:
-
Safety First: This reaction involves anhydrous hydrogen fluoride, which is highly corrosive and toxic. It must be performed in a specialized, well-maintained high-pressure reactor within a certified fume hood. Appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat, is mandatory. Ensure an emergency response plan, including access to calcium gluconate gel, is in place.
-
Reactor Setup: In a dry, inert atmosphere, charge the high-pressure reactor with 2-chloro-5-(trichloromethyl)pyridine (1.0 eq) and the anhydrous Lewis acid catalyst (e.g., FeCl₃, 0.05 eq).
-
Cooling and HF Addition: Cool the reactor to -78 °C using a dry ice/acetone bath. Carefully condense anhydrous hydrogen fluoride (excess, typically >10 eq) into the reactor.
-
Reaction: Seal the reactor and allow it to warm to room temperature behind a blast shield. Heat the reactor to the desired temperature (e.g., 100-150 °C) and monitor the internal pressure. The reaction is typically stirred for several hours (e.g., 6-12 hours).
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess HF into a designated scrubber. Slowly and cautiously quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield 2-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Radical C-H Trifluoromethylation of 4-Acetylpyridine using Langlois Reagent
This protocol is a representative example of a direct C-H trifluoromethylation using a radical-mediated pathway.[10]
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Acetylpyridine | Reagent | Commercial Source | - |
| Langlois Reagent (Sodium trifluoromethanesulfinate) | Reagent | Commercial Source | Stable solid, but store in a dry environment. |
| tert-Butyl hydroperoxide (TBHP) | 70% in water | Commercial Source | Oxidizer, handle with care. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercial Source | Solvent. |
| Water | Deionized | - | Co-solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Saturated aqueous | - | For quenching. |
| Brine | Saturated aqueous | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | For drying. |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-acetylpyridine (1.0 eq), Langlois reagent (3.0 eq), dichloromethane (forming a 0.2 M solution of the pyridine), and water (in a 2.5:1 ratio with DCM).
-
Initiation: Vigorously stir the biphasic mixture. Add tert-butyl hydroperoxide (5.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the trifluoromethylated product. Note that regioselectivity can be an issue, and separation of isomers may be necessary.[10]
Protocol 3: Electrophilic Trifluoromethylation of an Electron-Rich Pyridine using Togni's Reagent II
This protocol demonstrates the use of a hypervalent iodine reagent for the trifluoromethylation of a nucleophilic pyridine derivative.
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| Electron-rich pyridine substrate (e.g., a pyridone) | Reagent | Commercial Source | Substrate dependent. |
| Togni's Reagent II | Reagent | Commercial Source | Can be shock-sensitive, handle with care. |
| Copper(I) Iodide (CuI) | Reagent | Commercial Source | Catalyst. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial Source | Solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Saturated aqueous | - | For quenching. |
| Ethyl Acetate | ACS Grade | Commercial Source | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source | For drying. |
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-rich pyridine substrate (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Reagent Addition: Add Togni's Reagent II (1.2 eq) and Copper(I) iodide (0.1 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Visible-Light Photoredox-Catalyzed Trifluoromethylation
This protocol provides a general framework for the trifluoromethylation of a heteroaromatic substrate using visible light photoredox catalysis.[14]
Materials and Equipment:
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine Substrate | Reagent | Commercial Source | - |
| Triflyl Chloride (CF₃SO₂Cl) or other CF₃ source | Reagent | Commercial Source | Corrosive and moisture-sensitive. |
| Photocatalyst (e.g., Ru(bpy)₃Cl₂ or Ir(ppy)₃) | Reagent | Commercial Source | Light-sensitive. |
| Base (e.g., K₂HPO₄) | Reagent | Commercial Source | - |
| Acetonitrile (MeCN) | Anhydrous, degassed | Commercial Source | Solvent. |
| Visible Light Source | - | - | e.g., Blue LED strip or compact fluorescent lamp (CFL). |
Procedure:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 eq), the photocatalyst (1-5 mol%), and the base (2.0 eq).
-
Degassing: Seal the vial with a septum and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Reagent Addition: Add anhydrous, degassed acetonitrile via syringe, followed by the trifluoromethyl source (e.g., triflyl chloride, 1.5 eq).
-
Irradiation: Place the vial approximately 5-10 cm from the visible light source and stir vigorously. The reaction is typically run at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture can be filtered through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst. The filtrate is then concentrated, and the crude product is purified by flash column chromatography.
Safety and Handling of Trifluoromethylating Reagents
The synthesis of trifluoromethylpyridine derivatives often involves hazardous reagents that require careful handling.
| Reagent Class | Key Hazards | Recommended Precautions |
| Anhydrous HF | Extremely corrosive and toxic. Causes severe burns that may not be immediately painful. | Work in a specialized, dedicated fume hood. Use appropriate PPE (face shield, acid-resistant gloves, lab coat). Have calcium gluconate gel readily available as an antidote. |
| Langlois Reagent | Skin and eye irritant. | Handle in a well-ventilated fume hood. Wear standard PPE (safety glasses, gloves, lab coat). Avoid inhalation of dust.[12] |
| Togni's Reagents | Can be shock-sensitive and potentially explosive upon heating. Irritant. | Handle with care, avoiding grinding or impact. Do not heat the solid reagent to high temperatures. Work in a fume hood and wear standard PPE.[17] |
| Umemoto's Reagents | Irritants. | Handle in a fume hood with standard PPE. Avoid contact with skin and eyes. |
| Triflyl Chloride | Corrosive and moisture-sensitive. | Handle in a fume hood under an inert atmosphere. Wear appropriate PPE. |
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Characterization of Trifluoromethylpyridine Derivatives
The successful synthesis of trifluoromethylpyridine derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹⁹F NMR spectrum will show a characteristic signal for the CF₃ group.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the incorporation of the CF₃ group.
-
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound.
Conclusion
The synthesis of trifluoromethylpyridine derivatives is a dynamic and evolving field, driven by the significant impact of these compounds in drug discovery and materials science. This guide has provided a comprehensive overview of the key synthetic strategies and detailed protocols for their implementation. By understanding the principles behind each method and adhering to strict safety protocols, researchers can effectively synthesize a wide range of these valuable molecules. The continued development of more efficient, selective, and sustainable methods for trifluoromethylation will undoubtedly accelerate the discovery of new and improved chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanism of copper-catalyzed oxytrifluoromethylation of allylamines with CO2: a computational study - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemical.com [alfa-chemical.com]
- 17. Visible-light-induced synthesis of a variety of trifluoromethylated alkenes from potassium vinyltrifluoroborates by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Strategic Use of Fluorinated Building Blocks in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into small molecules has become an indispensable tool in modern drug discovery. Approximately 30% of approved drugs since 2020 contain at least one fluorine atom, a testament to its profound impact on pharmacological properties.[1] This is no coincidence; the unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the carbon-fluorine (C-F) bond—offer medicinal chemists a powerful lever to modulate a candidate's bioactivity and pharmacokinetic profile.[2] Judicious placement of fluorine or fluorinated moieties can enhance metabolic stability, fine-tune acidity/basicity (pKa), modulate lipophilicity (LogP), and enforce specific molecular conformations conducive to target binding.[2][3][4] These molecular-level modifications frequently translate into significant improvements in absorption, distribution, metabolism, and excretion (ADME) properties, ultimately increasing the probability of a compound's success in clinical trials.[3] This guide provides an in-depth exploration of the strategic application of fluorinated building blocks, complete with detailed protocols for their synthesis, incorporation, and characterization.
The Multifaceted Influence of Fluorine on Drug Properties
The decision to introduce fluorine is a strategic one, aimed at addressing specific liabilities of a lead compound. The rationale is deeply rooted in the predictable, yet context-dependent, effects of fluorine on molecular properties.
Enhancing Metabolic Stability: The "Metabolic Block"
One of the most celebrated applications of fluorine is to block metabolic "soft spots." The C-F bond is significantly stronger and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a C-H bond.[5] By replacing a hydrogen atom at a metabolically vulnerable position (e.g., a benzylic position or a position alpha to a heteroatom) with fluorine, chemists can effectively shield the molecule from oxidative metabolism.[1][5] This "metabolic block" can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability.[3][5][6]
Case in Point: Ezetimibe The development of the cholesterol absorption inhibitor Ezetimibe from its predecessor SCH 48461 is a classic example. The introduction of para-fluorophenyl groups significantly enhanced its metabolic stability, contributing to its clinical success.[7]
Modulating Physicochemical Properties: pKa and Lipophilicity
Fluorine's powerful electron-withdrawing nature can significantly influence the pKa of nearby functional groups. For instance, placing a fluorine atom on the carbon adjacent (β-position) to an amine can lower its basicity.[8] This modulation is critical for optimizing a drug's solubility, cell permeability, and interaction with its biological target.[6][8][9]
The effect of fluorine on lipophilicity (LogP) is more nuanced. While a single fluorine substitution for hydrogen often slightly increases LogP, the introduction of motifs like trifluoromethyl (-CF3) can substantially increase it.[1][10] Conversely, motifs like the difluoromethyl (-CF2H) group can act as a lipophilic hydrogen-bond donor, offering a unique combination of properties.[10] This ability to fine-tune lipophilicity is crucial for balancing permeability and solubility, and for optimizing a drug's journey to its target.[11][12]
Conformation and Binding Affinity
Fluorine substitution can induce specific conformational preferences in a molecule through steric and electronic effects, such as the gauche effect.[1] This can pre-organize the ligand into a bioactive conformation that fits more snugly into the target's binding pocket, thereby enhancing potency and selectivity.[1][3] Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein backbones (e.g., C-F···C=O), contributing to improved binding affinity.[1]
A Toolkit of Fluorinated Building Blocks
The "building block" approach, which utilizes commercially available or readily synthesized starting materials already containing fluorine, remains a dominant strategy in drug discovery.[13][14][15] This approach avoids the often harsh conditions required for late-stage fluorination. A diverse array of such building blocks is available to the modern medicinal chemist.
| Building Block Category | Common Examples | Key Applications in Drug Discovery |
| Aromatic Fluorides | Fluorobenzenes, Fluoropyridines, Fluoroanilines | Modulation of electronic properties, metabolic blocking of aromatic rings.[16] |
| Trifluoromethylated Compounds | Trifluoromethyl-substituted heterocycles, Trifluoroacetic acid derivatives | Significantly increases lipophilicity, enhances metabolic stability, can improve binding affinity.[3][17][18] |
| Difluoromethylated Compounds | Difluoromethyl-substituted aromatics and heterocycles | Acts as a bioisostere for hydroxyl or thiol groups, can serve as a lipophilic hydrogen bond donor.[10] |
| Fluoroalkyl Amines | 2,2,2-Trifluoroethylamine (TFEA) | Introduction of a basic center with modulated pKa.[18] |
| Fluorinated Heterocycles | Fluorinated piperidines, pyrrolidines, oxetanes | Provides sp3-rich scaffolds with improved metabolic stability and modulated basicity.[19][20][21] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the incorporation and analysis of fluorinated building blocks. These protocols are designed to be self-validating, with clear objectives, procedures, and expected outcomes.
Protocol 3.1: Synthesis of a Trifluoromethylated Heterocycle via Nucleophilic Trifluoromethylation
Objective: To introduce a trifluoromethyl (-CF3) group into a heterocyclic scaffold using (Trifluoromethyl)trimethylsilane (TMSCF3), the Ruppert-Prakash reagent. This protocol is adapted from a general method for the synthesis of trifluoromethylated azaheterocycles.[3]
Rationale: The CF3 group is a key pharmacophore that can enhance metabolic stability and binding affinity.[3] TMSCF3 is a safe and effective nucleophilic trifluoromethylating agent, activated by a fluoride source to generate the reactive trifluoromethyl anion equivalent.[3]
Workflow Diagram:
Caption: Workflow for nucleophilic trifluoromethylation.
Materials:
-
N-allylaniline substrate (or other suitable alkene-containing heterocycle precursor)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Cesium fluoride (CsF)
-
Anhydrous 1,4-Dioxane
-
Standard work-up and purification reagents (saturated NH4Cl, ethyl acetate, brine, anhydrous MgSO4, silica gel)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-allylaniline substrate (1.0 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add TMSCF3 (2.0 mmol, 2.0 equiv) and CsF (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Analysis: Characterize the purified product by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Self-Validation:
-
Expected Outcome: Formation of the desired trifluoromethylated pyrrolidine derivative in moderate to high yield.
-
Troubleshooting: If the reaction is sluggish or incomplete, ensure all reagents and the solvent are scrupulously dry. The activity of the fluoride source is critical. Consider gentle heating (e.g., 50 °C) if the reaction does not proceed at room temperature.
-
Quality Control: 19F NMR is a definitive tool to confirm the presence and chemical environment of the CF3 group. A singlet or quartet (depending on adjacent protons) in the expected chemical shift range (typically -60 to -80 ppm relative to CFCl3) confirms successful trifluoromethylation.
Protocol 3.2: In Vitro Assessment of Metabolic Stability
Objective: To determine and compare the metabolic stability (half-life, t½, and intrinsic clearance, CLint) of a fluorinated compound and its non-fluorinated analog using human liver microsomes (HLM).[7][22]
Rationale: This assay is a cornerstone of in vitro ADME testing.[22] It provides a quantitative measure of a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes. Comparing a fluorinated analog to its parent compound directly demonstrates the impact of the "metabolic block" strategy.[5][22]
Workflow Diagram:
Caption: Workflow for in vitro metabolic stability assay.
Materials:
-
Fluorinated test compound and its non-fluorinated analog
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard for LC-MS/MS analysis)
-
96-well plates, incubator/shaker at 37°C, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of the test compounds (e.g., 1 µM final concentration) and the NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the HLM suspension and pre-incubate at 37°C for 5-10 minutes. Include a negative control incubation without the NADPH system to check for non-enzymatic degradation.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The 0-minute time point is taken immediately after this addition.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing the internal standard.[7]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 3000 g for 10 minutes) to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[22]
-
Self-Validation:
-
Expected Outcome: The fluorinated analog is expected to have a longer t½ and a lower CLint compared to its non-fluorinated counterpart, demonstrating improved metabolic stability.
-
Troubleshooting: High variability can result from inconsistent pipetting or temperature fluctuations. Ensure uniform mixing and stable temperature control. If no degradation is observed for the non-fluorinated compound, the compound may not be a substrate for CYP450s, or the HLM activity may be low. Run positive controls (high and low clearance compounds) to validate the assay performance.
-
Quality Control: The linearity of the semi-log plot (R² > 0.9) indicates first-order kinetics. The negative control should show minimal degradation (<10-15%) over the time course.
Protocol 3.3: Measurement of Lipophilicity (LogP) using 19F NMR
Objective: To accurately determine the n-octanol/water partition coefficient (LogP) of a fluorinated compound using a straightforward 19F NMR-based shake-flask method.[5][23]
Rationale: LogP is a critical parameter influencing a drug's ADME properties.[24] Traditional methods can be challenging for compounds lacking a UV chromophore. The 19F NMR method is highly accurate, requires no UV activity, and is not dependent on precise measurements of mass or volume, as it relies on a ratio to a fluorinated reference compound.[25]
Materials:
-
Fluorinated compound of interest (Compound X)
-
Fluorinated reference compound with a known LogP (e.g., 2,2,2-trifluoroethanol)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials, temperature-controlled shaker, NMR tubes
-
NMR spectrometer equipped for 19F detection
Procedure:
-
Sample Preparation: In a glass vial, accurately weigh the fluorinated compound X (e.g., ~5 mg) and the reference compound (e.g., ~3 mg).
-
Add equal volumes of water-saturated n-octanol (e.g., 2 mL) and n-octanol-saturated water (e.g., 2 mL).
-
Partitioning: Seal the vial and shake vigorously on a temperature-controlled shaker (e.g., at 25 °C) for 2 hours to ensure equilibrium is reached.[5]
-
Phase Separation: Allow the mixture to stand undisturbed overnight (e.g., 16 hours) at the same temperature to ensure complete phase separation.[5][23]
-
Sampling: Carefully withdraw an aliquot (e.g., 0.7 mL) from the top (n-octanol) layer and an aliquot from the bottom (aqueous) layer using separate syringes. Transfer each aliquot to a separate NMR tube. Add a D2O-filled capillary to the aqueous sample for locking if needed.
-
19F NMR Acquisition: Acquire quantitative proton-decoupled 19F NMR spectra for both the n-octanol and aqueous samples. Ensure a sufficient relaxation delay (D1, typically 5x the longest T1) is used for accurate integration.[26]
-
Data Processing: Integrate the signals corresponding to Compound X (Int_X) and the reference compound (Int_ref) in both spectra.
-
Calculation:
-
Calculate the integral ratio in each phase:
-
ρ_oct = (Int_X,oct / n_X) / (Int_ref,oct / n_ref)
-
ρ_aq = (Int_X,aq / n_X) / (Int_ref,aq / n_ref) (where 'n' is the number of fluorine atoms for each compound's signal)
-
-
Calculate the LogP of Compound X using the equation:
-
LogP_X = LogP_ref + log(ρ_oct / ρ_aq)[23]
-
-
Self-Validation:
-
Expected Outcome: A reproducible LogP value for the fluorinated compound.
-
Troubleshooting: Emulsion formation can hinder phase separation. If this occurs, gentle centrifugation can be used to break the emulsion. Poor signal-to-noise in the aqueous phase for highly lipophilic compounds may require a higher number of scans.
-
Quality Control: The method's accuracy can be validated by measuring the LogP of a known fluorinated compound against a different reference standard. The results should be consistent with literature values.[23]
Conclusion: The Enduring Impact of Fluorine
The strategic use of fluorinated building blocks is a cornerstone of modern medicinal chemistry.[3] From enhancing metabolic stability to fine-tuning physicochemical properties and improving binding affinity, the "fluorine effect" provides a versatile and powerful toolkit for overcoming common challenges in drug development. The protocols outlined in this guide offer a practical framework for the synthesis, incorporation, and evaluation of these critical motifs. As synthetic methodologies continue to evolve, particularly in the realm of late-stage fluorination, the rational and context-dependent application of fluorine will undoubtedly continue to drive the discovery of the next generation of therapeutics.[8][9][27]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. brieflands.com [brieflands.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 14. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS | EVISA's News [speciation.net]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 20. youtube.com [youtube.com]
- 21. Novel method to synthesize valuable fluorinated drug compounds [bionity.com]
- 22. benchchem.com [benchchem.com]
- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 24. connectsci.au [connectsci.au]
- 25. researchgate.net [researchgate.net]
- 26. 19Flourine NMR [chem.ch.huji.ac.il]
- 27. pubs.acs.org [pubs.acs.org]
The Strategic Utility of Halogenated 5-(Trifluoromethyl)pyridine-2-carboxylates in Pharmaceutical Synthesis: A Technical Guide
For researchers, scientists, and professionals navigating the intricate landscape of drug development, the identification and proficient utilization of versatile chemical intermediates are paramount. Among these, functionalized pyridine scaffolds hold a place of distinction due to their prevalence in a multitude of FDA-approved drugs.[1] This guide provides an in-depth technical overview of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate and its closely related analogue, Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate, as pivotal pharmaceutical intermediates. While specific literature on the fluoro-analogue is less prevalent, the extensive data available for the chloro-derivative offers a robust framework for understanding the synthesis, reactivity, and application of this class of compounds.
The strategic incorporation of a trifluoromethyl (-CF3) group and a halogen (F or Cl) onto the pyridine ring imparts unique physicochemical properties that are highly sought after in medicinal chemistry. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the halogen at the 3-position provides a crucial handle for further molecular elaboration.[2][3]
Core Chemical Attributes and Comparative Analysis
A foundational understanding of the physicochemical properties of these intermediates is critical for their effective application in multi-step syntheses. Below is a comparative table summarizing the key properties of the chloro-analogue, which serves as a reliable proxy for estimating the characteristics of the fluoro-derivative.
| Property | Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | This compound (Estimated) |
| CAS Number | 128073-16-5[4] | 207994-07-8[5] |
| Molecular Formula | C₉H₇ClF₃NO₂[4] | C₉H₇F₄NO₂ |
| Molecular Weight | 253.61 g/mol [4] | ~237.15 g/mol |
| Appearance | Colorless to pale yellow liquid[6] | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | 276.8 °C at 760 mmHg[7] | Expected to be slightly lower than the chloro-analogue |
| LogP (Predicted) | 2.93[7] | Expected to be in a similar range, potentially slightly lower |
The substitution of chlorine with fluorine is anticipated to subtly modulate these properties. Fluorine's higher electronegativity and smaller atomic radius compared to chlorine can influence the electronic profile and steric environment of the molecule, potentially altering its reactivity and the biological activity of its downstream derivatives.
Synthesis of the Pyridine Scaffold: A Mechanistic Perspective
A plausible synthetic strategy would involve the construction of the trifluoromethylpyridine core followed by halogenation and esterification. Key synthetic transformations often include:
-
Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors containing a trifluoromethyl group.
-
Halogen Exchange (HALEX) Reactions: A common method for introducing fluorine is the nucleophilic substitution of a chlorine atom using a fluoride salt (e.g., KF, CsF).[8]
-
Direct C-H Fluorination: Modern methods may allow for the direct fluorination of a C-H bond on the pyridine ring, though regioselectivity can be a challenge.[9]
-
Sandmeyer-type Reactions: Conversion of an amino group to a halogen via a diazonium salt intermediate.
Below is a generalized workflow illustrating a potential synthetic pathway.
Caption: Generalized synthetic workflow for halogenated pyridine carboxylates.
Application in Pharmaceutical Synthesis: The Vonoprazan Case Study
The chloro-analogue, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. This application underscores the industrial relevance of this class of intermediates.
The synthesis of Vonoprazan typically involves the reaction of the pyridine intermediate with a substituted aniline derivative, followed by further functional group manipulations. The trifluoromethyl group in the final drug molecule is crucial for its therapeutic activity.
Experimental Protocols: A Guideline for Synthesis and Application
The following protocols are based on established procedures for the synthesis and use of the chloro-analogue and can be adapted by experienced chemists for the fluoro-derivative with appropriate modifications and safety precautions.
Protocol 1: Hypothetical Synthesis of this compound via Halogen Exchange
This protocol is a conceptual outline based on common halogen exchange reactions on pyridine rings.
Objective: To synthesize this compound from its chloro-analogue.
Materials:
-
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
-
Potassium Fluoride (spray-dried)
-
Aprotic polar solvent (e.g., DMSO, Sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
Procedure:
-
To a rigorously dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add spray-dried potassium fluoride and the aprotic polar solvent.
-
Heat the mixture to an elevated temperature (typically 150-220 °C) with vigorous stirring.
-
Slowly add Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate to the heated mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The presence of water can significantly reduce the efficacy of the fluoride nucleophile.
-
Aprotic Polar Solvent: These solvents are necessary to dissolve the reactants and facilitate the nucleophilic aromatic substitution.
-
High Temperature: Significant thermal energy is typically required to overcome the activation energy for the substitution of an aromatic chloride.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol illustrates the use of the halogenated pyridine intermediate in a key bond-forming reaction.
Objective: To perform a nucleophilic aromatic substitution reaction with a primary or secondary amine.
Materials:
-
Ethyl 3-halo-5-(trifluoromethyl)pyridine-2-carboxylate (halo = Cl or F)
-
Amine nucleophile
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a reaction vessel, dissolve the amine nucleophile and the base in the chosen solvent.
-
Add the Ethyl 3-halo-5-(trifluoromethyl)pyridine-2-carboxylate to the solution.
-
Heat the reaction mixture to a temperature appropriate for the specific substrates (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography or recrystallization.
Caption: Workflow for a typical SNAr reaction.
Analytical Characterization
The structural elucidation and purity assessment of these intermediates are crucial. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure. The ¹⁹F NMR will show characteristic signals for the -CF₃ group.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the ester carbonyl and C-F/C-Cl bonds.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed. These compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[4]
Conclusion
This compound and its chloro-analogue are valuable intermediates for the synthesis of complex pharmaceutical agents. Their unique substitution pattern offers a combination of desirable physicochemical properties and synthetic handles for further chemical modification. A thorough understanding of their synthesis, reactivity, and analytical characterization is essential for their effective use in drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of pharmaceutical research.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals 10 g [thermofisher.com]
- 7. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Scalable Synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Abstract: This document provides a comprehensive guide for the large-scale synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in modern medicinal and agrochemical research.[1][2] The presence of both fluoro- and trifluoromethyl- substituents on a pyridine scaffold imparts unique physicochemical properties that are highly sought after in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[3] This protocol details a robust, two-step synthetic route commencing from 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, focusing on process safety, scalability, and optimization. The methodology leverages a modified Balz-Schiemann reaction for targeted fluorination, followed by a classic Fischer esterification, providing a practical pathway for researchers and process chemists.
Strategic Overview & Retrosynthetic Analysis
The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern chemical synthesis. The target molecule, this compound, possesses three distinct functional groups on the pyridine core. A logical and industrially viable retrosynthetic approach involves dissecting the molecule into readily accessible precursors.
The final ester linkage is most directly formed from its corresponding carboxylic acid via esterification. The critical C-F bond formation at the 3-position is effectively achieved through a fluoro-de-diazoniation reaction on an aniline precursor, a transformation classically known as the Balz-Schiemann reaction.[4] This method is a reliable choice for introducing fluorine to an aromatic ring, despite requiring careful handling of diazonium salt intermediates.[5]
This leads to the following proposed synthetic pathway:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scientificupdate.com [scientificupdate.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is my overall yield consistently low when attempting to synthesize this compound?
Low yields in multi-step syntheses of highly functionalized pyridines are common and can stem from a variety of factors. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring introduces significant electronic effects that can influence the reactivity of intermediates and the propensity for side reactions.[1][2]
Possible Cause 1: Inefficient Fluorination
The introduction of the fluorine atom at the 3-position is a critical and often challenging step. The success of this step is highly dependent on the chosen synthetic route.
-
Balz-Schiemann Reaction Route: If you are using a Balz-Schiemann reaction starting from an amino-precursor (Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate), low yields can result from incomplete diazotization or inefficient thermal decomposition of the diazonium salt.[3] The stability of the diazonium intermediate is crucial and can be influenced by temperature and the presence of impurities.
-
Nucleophilic Aromatic Substitution (SNAr) Route: When attempting a nucleophilic aromatic substitution of a chloro or nitro group at the 3-position, the electron-withdrawing nature of the trifluoromethyl group and the carboxylate group can deactivate the ring towards nucleophilic attack if not positioned correctly to activate the leaving group.[4]
Troubleshooting Steps:
-
Optimize the Fluorination Step:
-
For Balz-Schiemann:
-
Ensure complete diazotization by using fresh sodium nitrite and maintaining a low temperature (0-5 °C).
-
Optimize the thermal decomposition conditions of the diazonium tetrafluoroborate salt. Sometimes, photolytic decomposition can offer a milder alternative.[5]
-
Consider using alternative counterions to tetrafluoroborate, such as hexafluorophosphate (PF6⁻), which can sometimes improve yields.[3]
-
-
For SNAr:
-
Use a highly polar aprotic solvent like DMF or DMSO to facilitate the substitution.
-
Employ a suitable fluoride source, such as spray-dried potassium fluoride or cesium fluoride, and consider the use of a phase-transfer catalyst (e.g., a crown ether) to enhance the solubility and reactivity of the fluoride salt.[6]
-
Ensure your starting material, for instance, Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, is of high purity.[7]
-
-
-
Characterize Intermediates: At each step of your synthesis, isolate and thoroughly characterize the intermediate products (e.g., via NMR, MS). This will help pinpoint the specific stage where the yield is being lost.
Proposed Synthetic Pathways & Key Checkpoints:
Below are two plausible synthetic routes with critical checkpoints for troubleshooting.
Route A: Balz-Schiemann Reaction
Caption: Balz-Schiemann reaction pathway.
Route B: Nucleophilic Aromatic Substitution (SNAr)
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
Q2: I am observing the formation of multiple side products that are difficult to separate from my desired product. What are they and how can I minimize them?
The formation of isomeric and other side products is a common challenge in the synthesis of polysubstituted pyridines.
Possible Side Products:
-
Isomeric Products: Depending on the synthetic route, you might be forming other regioisomers of the fluorinated pyridine. For instance, in electrophilic fluorination attempts, the directing effects of the existing substituents can lead to a mixture of isomers.
-
Hydroxylated Byproducts: In the Balz-Schiemann reaction, incomplete conversion or the presence of water can lead to the formation of the corresponding hydroxy-pyridine derivative.
-
Products of Incomplete Halogen Exchange: If your synthesis involves a halogen exchange (e.g., Cl to F), incomplete reaction can leave starting material that is difficult to separate from the product due to similar polarities.
Strategies to Minimize Side Products:
-
Strict Control of Reaction Conditions:
-
Temperature: Maintain the recommended temperature for each reaction step. Deviations can lead to side reactions.
-
Anhydrous Conditions: For many of these reactions, especially those involving organometallics or highly reactive intermediates, the exclusion of moisture is critical. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Purification Techniques:
-
Chromatography: Given the likely similarity in polarity of the desired product and potential impurities, careful optimization of column chromatography is essential. Consider using a high-resolution silica gel and a finely tuned eluent system. Gradient elution may be necessary.
-
Crystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.
-
Table 1: Comparison of Fluorination Methods and Potential Side Products
| Fluorination Method | Starting Material | Key Reagents | Common Side Products | Mitigation Strategies |
| Balz-Schiemann | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylate | NaNO₂, HBF₄ | 3-Hydroxy-5-(trifluoromethyl)pyridine-2-carboxylate | Ensure anhydrous conditions during decomposition. |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | KF or CsF | Unreacted starting material | Use a high-boiling aprotic solvent, consider a phase-transfer catalyst, and ensure sufficient reaction time. |
| Electrophilic Fluorination | 5-(Trifluoromethyl)pyridine-2-carboxylate | Selectfluor™ | Isomeric fluorinated products | This method is less likely to be selective for the 3-position and is generally not recommended for this target. |
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic route for a first attempt at this synthesis?
For a first attempt, the Balz-Schiemann reaction on Ethyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate is a robust and well-documented method for introducing fluorine into an aromatic ring.[3] While it has its challenges, the starting materials are often accessible, and the reaction is a classic transformation. The synthesis of the 3-amino precursor can be achieved from commercially available starting materials.[8]
Q2: How does the trifluoromethyl group affect the reactivity of the pyridine ring in this synthesis?
The trifluoromethyl group is strongly electron-withdrawing.[2] This has several implications:
-
Deactivation towards Electrophilic Attack: The pyridine ring is already electron-deficient, and the trifluoromethyl group further deactivates it towards electrophilic substitution.
-
Activation towards Nucleophilic Attack: The trifluoromethyl group will activate the pyridine ring towards nucleophilic attack, especially at the positions ortho and para to it. This is a key consideration in the SNAr route.
Q3: What are the key safety precautions to consider during this synthesis?
-
Fluorinating Agents: Many fluorinating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dried. It is often safer to generate and use them in situ.[3]
-
Pressure Reactions: Some fluorination reactions may require elevated pressures. Ensure you are using appropriate pressure-rated equipment and have taken all necessary safety precautions.
Q4: What are the best practices for purifying the final product?
Purification of polyhalogenated pyridines can be challenging due to the similar physical properties of isomers and byproducts.
-
Column Chromatography: This is the most common method. Use a high-quality silica gel and a carefully selected eluent system. Thin-layer chromatography (TLC) should be used to optimize the separation before attempting a large-scale column.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) may be necessary to obtain a highly pure product.
-
Characterization: Thoroughly characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570 [biosynth.com]
- 8. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS RN 207994-07-8). As a critical fluorinated building block in medicinal chemistry and agrochemical synthesis, achieving high purity is paramount for reliable downstream applications.[1][2] This document moves beyond standard protocols to address the nuances of purification, focusing on troubleshooting common issues and understanding the chemical principles behind each step.
Section 1: Troubleshooting Guide
This section is designed to rapidly diagnose and solve specific issues encountered during the purification workflow.
Q1: My crude reaction mixture shows multiple spots on the TLC plate. How do I identify the product and common impurities?
A1: This is a common scenario. Your main product, this compound, is moderately polar. Impurities will typically be unreacted starting materials, reaction by-products, or decomposition products.
-
Likely Impurities & Their TLC Behavior:
-
Less Polar Impurities (Higher Rf): These often include precursors such as halogenated pyridines (e.g., 2,3-dichloro-5-trifluoromethylpyridine, a common precursor for related analogs).[3] They lack the polar ester group and will travel further up the TLC plate.
-
Product (Intermediate Rf): Your target compound. For optimal separation via column chromatography, aim for an Rf value of 0.3-0.4 by adjusting the eluent system.
-
More Polar Impurities (Lower Rf): The most common highly polar impurity is the hydrolyzed carboxylic acid, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid. This can form if any water is present during the reaction or workup, especially under acidic or basic conditions.[4] This impurity will stay close to the baseline and may streak.
-
-
Validation Strategy: To definitively identify the product spot, run a TLC with your crude mixture in one lane and a co-spot (a mixture of your crude material and a small amount of a reference standard, if available) in another. The product spot will intensify in the co-spot lane. If a standard is unavailable, the most intense spot is often the product, which can be confirmed by analyzing a small sample from the corresponding region of a preparative TLC plate via mass spectrometry.
Q2: I'm performing column chromatography, but my yield is very low. Where could my product have gone?
A2: Significant product loss during chromatography points to several potential issues:
-
Decomposition on Silica Gel: Pyridine-containing molecules can sometimes interact strongly with the acidic surface of standard silica gel, leading to decomposition or irreversible adsorption. The electron-withdrawing groups on your compound (-F, -CF₃, -COOEt) make the pyridine nitrogen less basic, which mitigates this risk, but it can still occur.[5]
-
Solution: Deactivate the silica gel by preparing a slurry with your column solvent (e.g., Hexanes/Ethyl Acetate) and adding 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic sites on the silica surface, preventing product degradation.
-
-
Incomplete Elution: The chosen solvent system may not be polar enough to completely elute the product from the column. If you finish your gradient and the product is still on the column, it will be discarded with the silica.
-
Solution: After your main product fractions have been collected, flush the column with a highly polar solvent (e.g., 100% Ethyl Acetate or 95:5 Ethyl Acetate:Methanol). Collect this flush and analyze it by TLC. If product is present, you need to extend the polarity range of your gradient in future runs.
-
-
Co-elution with a UV-inactive Impurity: If you are monitoring fractions by TLC with a UV lamp, you may be pooling fractions that appear clean but contain a non-UV-active impurity. This can lead to discarding mixed fractions that actually contain a significant amount of product.
-
Solution: Stain your TLC plates after UV visualization. A potassium permanganate (KMnO₄) stain is excellent for detecting a wide range of organic compounds and will help you visualize all components, ensuring you pool your fractions correctly.
-
Q3: My purified product is a clear liquid/oil, but it turns yellow or brown upon storage. What is causing this degradation?
A3: The product is generally stable when stored correctly.[6] Discoloration indicates decomposition. The most likely cause is hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can be catalyzed by trace amounts of acid or water. Exposure to air and light can also promote the formation of colored degradation products.
-
Causality: The ester carbonyl is an electrophilic site susceptible to nucleophilic attack by water. While stable under neutral conditions, this process is accelerated by acid or base.
-
Self-Validating Storage Protocol:
-
Ensure the final product is anhydrous by dissolving it in a dry solvent (like dichloromethane), drying over anhydrous magnesium sulfate (MgSO₄), filtering, and removing the solvent under reduced pressure.
-
Store the purified compound in a clean, dry amber vial to protect it from light.
-
Purge the vial with an inert gas (Nitrogen or Argon) before sealing to displace oxygen and moisture.[7]
-
Store at room temperature in a desiccator.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: Silica gel flash column chromatography is the most effective and widely used method for purifying this compound on a laboratory scale.[8] It provides excellent resolution to separate the product from both more polar and less polar impurities commonly found in the crude reaction mixture.
Q2: What analytical techniques should I use to confirm the purity of my final product?
A2: A combination of techniques is essential for a complete purity profile.
-
¹H and ¹⁹F NMR Spectroscopy: Provides structural confirmation and reveals the presence of fluorine-containing or proton-containing impurities. Integration of the signals can provide a quantitative purity assessment against a known internal standard.
-
Gas Chromatography (GC) or GC-MS: Excellent for assessing the purity of volatile compounds. It can detect residual solvents and non-polar impurities that may not be visible by NMR. Purity for commercial batches is often specified by GC assay.[9][10]
-
Thin Layer Chromatography (TLC): A quick and effective way to confirm that a single spot is present in multiple eluent systems, increasing confidence in the product's purity.
Q3: Can I purify this compound by distillation or recrystallization?
A3:
-
Distillation: This is potentially viable for large-scale purification if impurities are non-volatile. The boiling point of the related chloro-analog is high (276.8 °C at 760 mmHg), necessitating vacuum distillation.[3] However, thermal stability can be a concern, and distillation may not effectively remove structurally similar impurities. A preliminary small-scale Kugelrohr distillation can assess feasibility.
-
Recrystallization: This method is only suitable for solid compounds. While some related pyridine carboxylates are solids, this compound is often supplied as a liquid or low-melting solid.[9] If your product solidifies upon purification, a recrystallization from a non-polar solvent system (e.g., hexanes/diethyl ether) could be an effective final polishing step.
Section 3: Experimental Protocols
These protocols represent a self-validating system for the purification and analysis of the target compound.
Protocol 3.1: Purification by Flash Column Chromatography
-
Eluent Selection: Develop a solvent system using TLC. Test various ratios of Hexanes and Ethyl Acetate (EtOAc). The ideal system will give your product an Rf of ~0.3-0.4. A typical starting point is 90:10 Hexanes:EtOAc.
-
Column Packing: Dry-pack a column with silica gel (60 Å, 230-400 mesh). Wet the silica with pure hexanes, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Dry Loading (Recommended): Dissolve the crude product in a small volume of DCM or EtOAc. Add a small amount of silica gel (~2-3 times the mass of your crude product). Concentrate this slurry to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.
-
-
Elution: Begin eluting with a low-polarity solvent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc). Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example:
-
2 column volumes of 98:2 Hexanes:EtOAc
-
5 column volumes of 95:5 Hexanes:EtOAc
-
10 column volumes of 90:10 Hexanes:EtOAc
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Use a co-spot of the crude material to identify the product-containing fractions.
-
Pooling & Concentration: Combine the pure fractions in a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. Further dry under high vacuum to remove trace solvents.
Protocol 3.2: Analytical Purity Assessment by TLC
-
Spot the crude material, the purified product, and a co-spot of both on a silica gel TLC plate.
-
Elute the plate in two different solvent systems (e.g., 80:20 Hexanes:EtOAc and 70:30 DCM:Hexanes) to confirm the absence of co-eluting impurities.
-
Visualize the plate under a UV lamp (254 nm).
-
Submerge the plate in a potassium permanganate (KMnO₄) staining solution and gently heat until spots appear.
-
Validation: The purified sample should show a single, well-defined spot in both solvent systems, with no visible impurities under UV or after staining.
Section 4: Visual Workflow & Data Summary
Diagram 4.1: Troubleshooting Workflow for Purification
This decision tree guides the user from initial analysis to a pure product.
Caption: A decision tree for troubleshooting common purification issues.
Table 4.2: Eluent Systems for TLC Analysis
This table provides starting points for developing a separation method on silica gel.
| Solvent System (v/v) | Target Rf for Product | Common Impurities Resolved | Use Case & Notes |
| 90:10 Hexanes : Ethyl Acetate | 0.3 - 0.4 | Less polar starting materials and more polar hydrolyzed acid. | Excellent starting point for method development. Provides good general separation.[8] |
| 80:20 Hexanes : Ethyl Acetate | 0.5 - 0.6 | Provides faster elution if the product is retained too strongly. | Useful for faster column runs once purity of crude is known to be high. |
| 95:5 Dichloromethane : Methanol | ~0.4 | Good for resolving polar impurities. | An alternative solvent system if separation is poor in Hexanes/EtOAc. |
| 90:10 Hexanes : Diethyl Ether | ~0.3 | Can provide different selectivity compared to EtOAc. | Ether is less polar than EtOAc; useful for separating compounds with similar polarity. |
| Add 0.5% Triethylamine | As above | N/A | Add to any system if TLC spots are streaking, suggesting interaction with acidic silica. |
| Add 0.5% Acetic Acid | As above | Hydrolyzed carboxylic acid. | Helps to create sharp spots for acidic impurities, preventing them from streaking. |
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Manufacturer supply top purity Ethyl 3-chloro-5-trifluoromethylpyridine-2-carboxylate 128073-16-5 with GMP standards [bailongpharm.net]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, 96%, Thermo Scientific Chemicals 10 g [thermofisher.com]
- 10. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of Trifluoromethylpyridines
Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
Section 1: Halogen Exchange (Halex) Reactions
The halogen exchange (Halex) reaction, particularly the fluorination of a trichloromethylpyridine using hydrogen fluoride (HF), is a robust and scalable method for synthesizing trifluoromethylpyridines.[1] However, this method is not without its challenges, primarily related to incomplete reaction and over-chlorination of the starting material.
Frequently Asked Questions (FAQs)
Q1: My fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine is incomplete, leaving significant amounts of -CHFCl₂ and -CF₂Cl intermediates. What is causing this?
A1: Incomplete fluorination is a common issue and typically points to three main factors:
-
Insufficient Fluorinating Agent: The stoichiometry of anhydrous HF is critical. At least three molar equivalents are required to fully convert the -CCl₃ group to a -CF₃ group.
-
Low Reaction Temperature or Pressure: The Halex reaction requires significant energy input to break the strong C-Cl bonds and form C-F bonds. Temperatures in the range of 150-180°C and superatmospheric pressures (5-1200 psig) are often necessary to drive the reaction to completion.[1]
-
Catalyst Deactivation: While not always required, catalysts like FeCl₃ or FeF₃ can be used.[1] These can be deactivated by impurities in the starting material or reagents.
Troubleshooting Protocol: Optimizing the Halex Reaction
-
Reagent Stoichiometry: Ensure you are using at least 3 molar equivalents of anhydrous HF. For challenging substrates, a larger excess may be beneficial.
-
Reaction Conditions: Gradually increase the reaction temperature and pressure within the limits of your equipment. Monitor the reaction progress by GC-MS to find the optimal conditions.
-
Catalyst Integrity: If using a catalyst, ensure it is fresh and added to the reaction mixture under inert conditions.
-
Purity of Starting Material: Ensure your starting trichloromethylpyridine is free from impurities that could interfere with the reaction.
Q2: I am observing the formation of additional chlorine atoms on the pyridine ring, not just on the methyl group. Why is this happening and how can I prevent it?
A2: The formation of multi-chlorinated by-products on the pyridine ring is a known side reaction, especially in vapor-phase processes that involve simultaneous chlorination and fluorination.[2][3] This occurs when the reaction conditions are harsh enough to facilitate electrophilic chlorination of the electron-deficient pyridine ring.
Mitigation Strategies:
-
Control Molar Ratio of Chlorine: In simultaneous chlorination/fluorination reactions, the molar ratio of chlorine gas to the pyridine substrate is a key parameter. Reducing this ratio can disfavor nuclear chlorination.[2]
-
Stepwise Synthesis: A more controlled approach is a stepwise synthesis. First, perform the chlorination of the methyl group to form the trichloromethylpyridine. Purify this intermediate before proceeding to the fluorination step. This decouples the two reactions and prevents unwanted side reactions.[3]
-
Temperature Control: High temperatures (>300°C) often promote nuclear chlorination.[2][3] If possible, explore lower temperature liquid-phase fluorination methods.[1]
Visualizing the Halex Reaction and Side Reactions
Below is a workflow diagram illustrating the desired Halex reaction and the potential side reaction of nuclear chlorination.
Caption: Desired vs. side reaction pathways in Halex synthesis.
Section 2: Direct C-H Trifluoromethylation
Direct C-H trifluoromethylation is a powerful strategy for installing a CF₃ group onto a pyridine ring without pre-functionalization. This is often achieved using electrophilic trifluoromethylating reagents or radical-based methods.[4][5]
Frequently Asked Questions (FAQs)
Q1: My direct trifluoromethylation of pyridine using a radical initiator is giving me a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. How can I improve the regioselectivity?
A1: The lack of regioselectivity is a classic challenge in radical C-H functionalization of pyridines.[4][5] The trifluoromethyl radical is highly reactive and can attack multiple positions on the pyridine ring. The distribution of isomers is influenced by the electronic properties of the pyridine ring and the specific reaction conditions.
Strategies to Enhance Regioselectivity:
-
Nucleophilic Activation: One advanced strategy is to activate the pyridine ring towards nucleophilic attack. For example, hydrosilylation of the pyridine can generate an enamine intermediate, which then directs electrophilic trifluoromethylation to the 3-position.[5][6]
-
Directing Groups: The presence of directing groups on the pyridine ring can influence the position of trifluoromethylation.
-
N-oxide Formation: Conversion of the pyridine to its N-oxide can alter the electronic properties and steric environment, potentially favoring a different isomer distribution.
-
Catalyst Control: In some copper-mediated reactions, the choice of ligand can influence the regioselectivity.
Q2: After my reaction with an electrophilic trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent), I am having difficulty removing the reagent-derived by-products from my product. What are the best purification strategies?
A2: This is a common issue, as the by-products can have similar polarities to the desired product. For example, Umemoto's reagents can produce dibenzothiophene by-products.[7]
Purification Troubleshooting:
| Method | Description | Best For |
| Column Chromatography | The most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) to achieve separation. | Most small to medium scale reactions. |
| Crystallization | If your product is a solid, crystallization can be a highly effective method for purification. Melt crystallization has been used for purifying isomers of chloro-trifluoromethylpyridine.[8] | Solid products with suitable solubility profiles. |
| Acid/Base Extraction | The basicity of the pyridine nitrogen allows for selective extraction. Dissolve the crude mixture in an organic solvent and wash with dilute acid (e.g., 1M HCl). The trifluoromethylpyridine will move to the aqueous layer. The aqueous layer can then be basified and the product extracted back into an organic solvent. | Separating the product from non-basic impurities. |
| Distillation | For volatile products, distillation under reduced pressure can be effective. | Thermally stable, volatile products. |
Visualizing Reagent-Based Trifluoromethylation
The following diagram illustrates the general mechanism for electrophilic trifluoromethylation and the generation of by-products.
Caption: General pathway of electrophilic trifluoromethylation.
Section 3: Building Block Approach (Cyclocondensation)
Synthesizing the trifluoromethylpyridine ring from smaller, trifluoromethyl-containing building blocks is another common strategy.[2][9][10] This method can offer excellent control over the final structure.
Frequently Asked Questions (FAQs)
Q1: My cyclocondensation reaction to form a trifluoromethylpyridine has a low yield. What are the critical parameters to optimize?
A1: Low yields in cyclocondensation reactions often stem from inefficient ring closure or side reactions of the starting materials.
Key Optimization Parameters:
-
Choice of Building Blocks: The reactivity of the building blocks is paramount. Common starting materials include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate.[2] Ensure these are of high purity.
-
Reaction Conditions: These reactions are often sensitive to temperature and the presence of a suitable base or acid catalyst. A thorough optimization of these conditions is recommended.
-
Water Removal: Many condensation reactions produce water as a by-product. The presence of water can inhibit the reaction or lead to hydrolysis of intermediates. Using a Dean-Stark trap or molecular sieves can improve yields.
-
Purity of Solvents: Ensure all solvents are anhydrous.
Visualizing the Building Block Approach
This diagram illustrates the concept of constructing the pyridine ring from a trifluoromethyl-containing building block.
Caption: Cyclocondensation approach to trifluoromethylpyridines.
References
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Fluorinated Pyridines
Welcome to the Technical Support Center for the synthesis and optimization of fluorinated pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of pyridine fluorination.
The introduction of fluorine into the pyridine ring is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules. However, the synthesis of these compounds often presents significant challenges. This center is structured to address these issues directly, offering solutions grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Category 1: Low or No Product Yield
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridine with a fluoride source is showing low to no yield. What are the primary factors to investigate?
Answer: Low or non-existent yields in SNAr fluorination of pyridines can be attributed to several factors, ranging from substrate reactivity to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Inadequate Activation of the Pyridine Ring: The inherent electron-deficient nature of the pyridine ring facilitates nucleophilic attack. However, this reactivity is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1]
-
Causality: EWGs stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism.[2] Without sufficient stabilization, the energy barrier for the reaction is too high.
-
Solution: If your substrate lacks strong EWGs, consider if a different synthetic strategy is more appropriate. If you must proceed with the SNAr reaction, more forcing conditions, such as higher temperatures, may be required.[3]
-
-
Poor Leaving Group: While chlorine is a common leaving group, its displacement by fluoride can be challenging. The typical reactivity order for halide leaving groups in SNAr reactions on pyridines is F > Cl ≈ Br > I.[3]
-
Causality: The high electronegativity of fluorine makes the attached carbon more electrophilic and stabilizes the transition state. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[4]
-
Solution: If possible, starting with a 2-fluoropyridine and substituting with another nucleophile can be a more efficient route.[5] If you are limited to a chloropyridine, optimizing other reaction parameters is crucial.
-
-
Suboptimal Reaction Conditions:
-
Temperature: SNAr reactions on less reactive substrates often require high temperatures, sometimes up to 150°C, to proceed at a reasonable rate.[3][6]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition.
-
-
Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and stabilize the charged intermediate.
-
Causality: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the cation of the fluoride salt without strongly solvating the fluoride anion, thus maintaining its nucleophilicity.[7][8] Protic solvents can hydrogen bond with the fluoride ion, reducing its reactivity.[7]
-
Solution: Screen a range of polar aprotic solvents. If using a less polar solvent like toluene, the addition of a phase-transfer catalyst may be beneficial.[9]
-
-
-
Fluoride Source and its Solubility: The choice and handling of the fluoride source are paramount.
-
Causality: Anhydrous conditions are often necessary as water can hydrate the fluoride ion, significantly reducing its nucleophilicity. The solubility of inorganic fluorides like KF and CsF in organic solvents can be low.
-
Solution:
-
Use spray-dried potassium fluoride or anhydrous tetraalkylammonium fluorides.[10]
-
Employ a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium bromide) to increase the solubility of the fluoride salt in the organic solvent.
-
Consider using alternative fluoride sources like anhydrous tetramethylammonium fluoride (Me4NF), which has shown high efficacy even at room temperature for certain substrates.[10]
-
-
Category 2: Poor Regioselectivity
Question 2: My fluorination reaction is producing a mixture of regioisomers. What governs the regioselectivity, and how can I control it?
Answer: Regioselectivity in pyridine fluorination is primarily dictated by the electronic properties of the pyridine ring and the reaction mechanism.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Governing Principle: In SNAr reactions, nucleophilic attack is most favorable at the C-2 (α) and C-4 (γ) positions.[1][11]
-
Causality: The nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the C-2 or C-4 positions.[2] Attack at the C-3 (β) position does not allow for this resonance stabilization, making it significantly less favorable.[1]
-
Solution: If your leaving group is at the C-3 position, standard SNAr conditions are unlikely to be successful.[1] For substrates with multiple potential leaving groups, the one at the C-2 or C-4 position will be preferentially substituted.[8]
-
-
Electrophilic Fluorination:
-
Governing Principle: Direct C-H fluorination using electrophilic fluorinating agents often shows different regioselectivity. For instance, methods utilizing AgF₂ have demonstrated high selectivity for the C-H bond adjacent to the nitrogen (the C-2 position).[12]
-
Causality: The mechanism is believed to involve a pathway inspired by classic pyridine amination, leading to exclusive fluorination at the position alpha to the nitrogen.[12]
-
Solution: For selective fluorination at the C-2 position, consider methods like the one developed by Hartwig and co-workers using AgF₂.[12][13] For meta-selective fluorination, recent methods exploiting Zincke imine intermediates have been developed.[14]
-
Decision Tree for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting poor regioselectivity in pyridine fluorination.
Category 3: Side Reactions and Byproduct Formation
Question 3: I am observing significant byproduct formation in my reaction using Selectfluor®. What are the likely side reactions and how can they be minimized?
Answer: Selectfluor® is a versatile electrophilic fluorinating agent, but its strong oxidizing potential can lead to side reactions.[15]
-
Oxidation of Substrate:
-
Causality: Selectfluor® can act as a strong oxidant, leading to the formation of undesired oxidized byproducts, especially with electron-rich substrates or sensitive functional groups.[15]
-
Solution:
-
Perform the reaction at lower temperatures. For example, in the fluorination of 1,2-dihydropyridines, optimal conditions involved the slow addition of Selectfluor® at 0°C.[16]
-
Carefully control the stoichiometry of Selectfluor®. Using a large excess can promote side reactions.
-
-
-
Elimination Reactions:
-
Causality: In some cases, after the initial fluorination, subsequent elimination of HF can occur, leading to the formation of an unsaturated pyridine ring as a byproduct.[16]
-
Solution:
-
Use a non-nucleophilic base to scavenge any acid generated during the reaction.
-
Minimize reaction time and temperature to reduce the likelihood of subsequent elimination.
-
-
-
Solvent Participation:
-
Causality: The choice of solvent can influence the reaction pathway. In some cases, the solvent or impurities within it can react with the substrate or intermediates.
-
Solution:
-
Use high-purity, anhydrous solvents. Acetonitrile is often a good choice for reactions with Selectfluor®.[16]
-
Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and oxygen.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when performing fluorination reactions, especially with reagents like the Balz-Schiemann reaction?
A1: The Balz-Schiemann reaction, which involves the thermal decomposition of diazonium tetrafluoroborates, requires strict safety protocols. The decomposition can be highly exothermic and potentially explosive.[17][18] Modern variations aim to mitigate these risks by using photochemical initiation or continuous-flow setups for better temperature control and safer, scalable production.[17] Always conduct a thorough risk assessment before performing this reaction.
Q2: How does the choice of catalyst affect the outcome of a pyridine fluorination reaction?
A2: Catalysts can significantly influence both the rate and selectivity of fluorination. For instance, palladium catalysts have been used for directed electrophilic fluorination of C-H bonds.[19] Silver catalysts, such as AgF₂, are effective for site-selective C-H fluorination at the position adjacent to the ring nitrogen.[12][13] More recently, photocatalytic systems using pyridine-containing charge-transfer complexes have been developed for decarboxylative fluorination.[20] The choice of catalyst depends on the desired transformation (C-H vs. C-X fluorination) and the required regioselectivity.
Q3: Can I use protic solvents for SNAr fluorination of pyridines?
A3: It is generally not recommended. Protic solvents such as water and alcohols can form strong hydrogen bonds with the fluoride anion, which significantly reduces its nucleophilicity and can retard the reaction.[7] Polar aprotic solvents like DMF, DMSO, or acetonitrile are the preferred choice as they do not engage in strong hydrogen bonding with the fluoride ion.[9]
Q4: What is the best way to purify my fluorinated pyridine product?
A4: The purification method will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is a common method for purifying solid or high-boiling liquid products. Silica gel is typically used as the stationary phase.[16]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification technique.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can provide high purity.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the product into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent. This can be effective for removing non-basic impurities.
Experimental Protocols
Protocol 1: General Procedure for SNAr Fluorination of a 2-Chloropyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spray-dried potassium fluoride (3.0 equivalents) and a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon).
-
Add anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the 2-chloropyridine substrate (1.0 equivalent).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-150°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Site-Selective C-H Fluorination of a Pyridine using AgF₂
This protocol is adapted from the procedure reported by Hartwig and co-workers.[21]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with AgF₂ (3.0 equivalents). Note: AgF₂ is hygroscopic and should be handled with care.[21]
-
Add anhydrous acetonitrile.
-
Add the pyridine substrate (1.0 equivalent).
-
-
Reaction Execution:
-
Stir the reaction mixture at ambient temperature. The reaction is often rapid and can be complete within 1-2 hours.[12]
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, rinsing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow for Optimizing Pyridine Fluorination
Caption: A phased approach to optimizing reaction conditions for fluorinated pyridines.
Data Summary Table
| Reaction Type | Common Reagents | Typical Solvents | Temperature Range (°C) | Key Considerations |
| SNAr | KF, CsF, TBAF | DMF, DMSO, MeCN | 80 - 180 | Requires electron-withdrawing groups; anhydrous conditions are crucial.[3] |
| Electrophilic C-H | AgF₂ | MeCN | Ambient | High regioselectivity for C-2 position; reagent is moisture-sensitive.[12][21] |
| Electrophilic | Selectfluor® | MeCN | 0 - 80 | Can act as an oxidant; reaction conditions can influence selectivity.[14][16] |
| Balz-Schiemann | ArN₂⁺BF₄⁻ | Inert high-boiling solvents or neat | 100 - 200 | Potentially explosive intermediate; often requires high temperatures. |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homework.study.com [homework.study.com]
- 12. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Selectfluor - Wikipedia [en.wikipedia.org]
- 16. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. scientificupdate.com [scientificupdate.com]
- 19. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. orgsyn.org [orgsyn.org]
Technical Support Center: A Guide to the Purification of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Welcome to the technical support center for Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require the highest standards of purity for their applications. The trifluoromethylpyridine motif is a cornerstone in modern agrochemicals and pharmaceuticals, valued for its ability to enhance metabolic stability and bioactivity.[1][2][3] This document provides in-depth troubleshooting advice, validated purification protocols, and the scientific rationale behind each recommended step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and post-synthesis workup of this compound.
Question 1: My NMR spectrum shows an unexpected, broad peak and my crude material streaks on a silica TLC plate. What is the likely cause?
Answer: This is a classic symptom of acidic impurity, most commonly the corresponding carboxylic acid: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid . The ethyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by trace amounts of acid or base, particularly in the presence of water.
-
Causality: The ester functional group reacts with water to revert to the more thermodynamically stable carboxylic acid and ethanol. The carboxylic acid proton is acidic and exchanges rapidly, leading to a broad signal in the ¹H NMR spectrum. Its high polarity causes it to interact strongly with the silica gel on a TLC plate, resulting in significant streaking rather than a well-defined spot.
-
Recommended Action: The most efficient way to remove this impurity is through a liquid-liquid extraction with a mild aqueous base. Refer to Protocol 1: Selective Removal of Acidic Impurities via Liquid-Liquid Extraction .
Question 2: The product, which I expected to be a colorless to pale yellow liquid, has developed a distinct brown or amber hue. Is it degraded?
Answer: Discoloration in pyridine-containing compounds is common and often indicates minor oxidative or degradation pathways.[4] While slight color change may not significantly impact purity, a dark color suggests the presence of chromophoric impurities that should be removed.
-
Causality: Pyridine derivatives can be sensitive to air and light. The discoloration may arise from the formation of N-oxides or other complex, often polymeric, side products.[4] These are typically present in very small quantities but are highly colored.
-
Recommended Action: For high-purity applications, these colored impurities should be removed. Protocol 2: Purification by Flash Column Chromatography is highly effective at separating the desired product from these non-volatile, polar impurities.
Question 3: My post-reaction analysis (GC or HPLC) shows two or more closely eluting peaks. How can I resolve them?
Answer: Closely eluting peaks often suggest the presence of structurally similar compounds, such as regioisomers or unreacted starting materials from the synthesis. The synthesis of substituted pyridines can sometimes yield isomers depending on the precise reaction conditions.[2][5]
-
Causality: For instance, if the synthesis involves a fluorination or chlorination step, incomplete reaction or lack of perfect regioselectivity could lead to impurities with different halogenation patterns. These compounds will have very similar polarities, making separation by extraction difficult.
-
Recommended Action: This scenario requires a high-resolution separation technique. Protocol 2: Purification by Flash Column Chromatography is the standard method. You will need to perform careful solvent system screening using TLC to find a mobile phase that provides adequate separation (a ΔRf of >0.2 is ideal).
Analytical Methods for Purity Assessment
Before attempting purification, it is crucial to accurately assess the purity of the crude material. This allows for the selection of the most appropriate purification strategy.
| Technique | Purpose | Typical Parameters & Observations |
| ¹H NMR | Structural Confirmation & Impurity ID | Expected Product Peaks: ~8.6 ppm (d, 1H, pyridine-H), ~8.2 ppm (d, 1H, pyridine-H), ~4.5 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃). Common Impurity Peak: A broad singlet between 10-13 ppm indicates the carboxylic acid hydrolysis product. |
| HPLC | High-Resolution Purity Check | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid.[6][7] Detection: UV at 254 nm. This method is excellent for separating polar impurities and isomers. |
| GC-MS | Purity & Volatile Impurity ID | Column: Standard non-polar capillary column (e.g., DB-5ms). Analysis: Provides a purity percentage (area %) and allows for the identification of impurities by their mass fragmentation patterns.[8] |
| TLC | Quick Purity Check & Chromatography Method Development | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Hexanes/Ethyl Acetate mixtures (e.g., 9:1 or 4:1 v/v). Visualization: UV light (254 nm). Streaking indicates polar/acidic impurities. |
Purification Decision Workflow
The following workflow provides a logical path for purifying your crude product based on initial analytical results.
Detailed Purification Protocols
Protocol 1: Selective Removal of Acidic Impurities via Liquid-Liquid Extraction
This protocol is designed for the efficient removal of the primary hydrolysis byproduct, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
-
Principle of Operation: This is a classic acid-base extraction. The carboxylic acid impurity is deprotonated by a mild base (sodium bicarbonate) to form its corresponding sodium carboxylate salt. This salt is highly polar and water-soluble, allowing it to be selectively partitioned into the aqueous phase, while the neutral, less polar ethyl ester remains in the organic phase.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and invert it gently several times to mix the layers. Caution: Vent the funnel frequently to release carbon dioxide gas that evolves from the acid-base neutralization.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This removes residual water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
-
Validation: Confirm the removal of the acidic impurity using the analytical methods described above.
-
Protocol 2: Purification by Flash Column Chromatography
This method is the gold standard for removing a wide range of impurities, including isomers, unreacted starting materials, and baseline contaminants, to achieve >99% purity.[9]
-
Principle of Operation: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Less polar compounds travel through the column faster, while more polar compounds are retained longer, allowing for their separation into different fractions.
-
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will show the product spot with an Rf value of ~0.3 and good separation from all impurity spots.
-
Column Packing: Select an appropriately sized flash chromatography column based on the amount of crude material. Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Place the packed column on the flash chromatography system. Begin eluting with the mobile phase, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot several fractions per TLC plate alongside a sample of the starting material.
-
Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Concentrate the pooled fractions under reduced pressure to yield the final, high-purity product.
-
Chemical Relationship Diagram
This diagram illustrates the primary degradation pathway for the target compound.
Proper Handling and Storage
To maintain the long-term purity and stability of this compound, follow these recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Low Temperature: Keep the container tightly sealed and store in a cool environment, preferably refrigerated (+4°C).
-
Protect from Light: Use an amber vial or store in a dark location to prevent photochemical degradation.
-
Anhydrous Conditions: When using in reactions, ensure all solvents and reagents are anhydrous to minimize the risk of hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. helixchrom.com [helixchrom.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. column-chromatography.com [column-chromatography.com]
Technical Support Center: C-F Bond Formation in Pyridine Rings
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for C-F bond formation in pyridine rings. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered in the laboratory when introducing fluorine into this critical heterocyclic scaffold. The following troubleshooting guides and FAQs are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research and development.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter during your fluorination reactions. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Question 1: My nucleophilic aromatic substitution (SNAr) reaction of a chloropyridine with a fluoride source is resulting in low to no product yield. What are the likely causes and how can I fix it?
Low yields in SNAr fluorinations of pyridines are a frequent issue stemming from several factors, primarily related to the fluoride source's reactivity and the reaction conditions.
Potential Causes & Solutions:
-
Presence of Water: The fluoride anion is a strong hydrogen bond acceptor, and its nucleophilicity is significantly diminished in the presence of water. Many common fluoride salts like KF and CsF are hygroscopic.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and consider drying the fluoride salt by heating under vacuum before use. Alternatively, reagents like anhydrous tetrabutylammonium fluoride (TBAF) or in situ generated anhydrous fluoride sources can be employed.[1][2] Combining potassium fluoride (KF) with a superstoichiometric amount of tetrabutylammonium chloride (Bu₄NCl) can serve as a cost-effective alternative to CsF, though it may still require elevated temperatures.[3]
-
-
Low Fluoride Solubility and Reactivity: The low solubility of inorganic fluorides (e.g., KF, CsF) in common aprotic solvents limits the concentration of reactive fluoride ions.
-
Solution: The use of phase-transfer catalysts (e.g., tetrabutylammonium salts) can help shuttle the fluoride ion into the organic phase.[3] More reactive, soluble fluoride sources like anhydrous tetramethylammonium fluoride (Me₄NF) or tetrabutylammonium fluoride (TBAF) can dramatically improve reaction rates and yields, often allowing for room temperature reactions.[4][5]
-
-
Insufficiently Activated Substrate: SNAr reactions on pyridine rings are facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.
-
Solution: If your pyridine substrate lacks strong electron-withdrawing groups, the reaction will likely require more forcing conditions. Increasing the reaction temperature is a common strategy, but be mindful of potential substrate and product decomposition.[1][3] For substrates that are not sufficiently electron-deficient, alternative fluorination strategies may be necessary.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the fluoride salt without strongly hydrogen-bonding to the fluoride anion.[2] Always verify the compatibility of your chosen solvent with the fluorinating agent, as some combinations can lead to exothermic reactions or decomposition.[6]
-
-
Reaction Temperature and Time: Traditional SNAr fluorinations with alkali metal fluorides often require high temperatures (>100 °C) and long reaction times.[1][5]
-
Solution: If using less reactive fluoride sources, systematically increase the reaction temperature while monitoring for decomposition. For more reactive sources like anhydrous TBAF, reactions can often be completed at room temperature within an hour.[4]
-
Question 2: I am observing poor regioselectivity in the electrophilic fluorination of my substituted pyridine. How can I control where the fluorine atom is introduced?
Regioselectivity in electrophilic fluorination is governed by the electronic and steric properties of the substituents on the pyridine ring.
Potential Causes & Solutions:
-
Multiple Reactive Positions: The pyridine ring has multiple C-H bonds that can be susceptible to electrophilic attack, leading to isomer mixtures.[6]
-
Solution: The directing effects of existing functional groups are key to controlling regioselectivity. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent C2 position.[6] In many cases, fluorination occurs preferentially at the position adjacent to the nitrogen atom.[7][8]
-
-
Choice of Fluorinating Reagent: Different electrophilic fluorinating agents can exhibit varying degrees of selectivity.
-
Solution: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[9] The choice of reagent, in combination with the solvent and any catalysts, can influence the regiochemical outcome. For instance, a method utilizing Selectfluor in an aqueous solution has been shown to achieve high regioselectivity in the fluorination of 2-aminopyridines and pyridin-2(1H)-ones.[10]
-
-
Reaction Mechanism: The underlying mechanism of the fluorination reaction will dictate the regioselectivity.
-
Solution: Understanding whether the reaction proceeds via a direct electrophilic attack, a radical pathway, or through a directed C-H activation mechanism is crucial. For example, methods have been developed for the meta-selective fluorination of pyridines by exploiting the intermediacy of Zincke imines.[11] Similarly, 3-position-selective trifluoromethylation has been achieved through a nucleophilic activation strategy involving hydrosilylation.[12]
-
Question 3: My reaction is producing a complex mixture of byproducts, making purification difficult. What are common side reactions and how can I minimize them?
Byproduct formation in pyridine fluorination can arise from over-fluorination, substrate decomposition, or reactions with the solvent or fluorinating agent itself.
Potential Causes & Solutions:
-
Over-fluorination: Highly reactive fluorinating agents or harsh reaction conditions can lead to the introduction of multiple fluorine atoms.
-
Solution: Use a stoichiometric amount of the fluorinating agent and carefully control the reaction temperature and time. In some cases, using a less reactive fluorinating agent can provide better control.
-
-
Substrate Decomposition: Pyridine rings, especially those with sensitive functional groups, can be prone to decomposition under strongly acidic, basic, or oxidative conditions.[6]
-
Reaction with Solvent: Some electrophilic fluorinating agents, such as Selectfluor, can react exothermically with solvents like DMF, pyridine, and DMSO.[6]
-
Solution: Always check for solvent compatibility. Acetonitrile is a commonly used and generally stable solvent for many fluorination reactions.[6]
-
-
Hydrolysis of Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can decompose to generate HF, which can be corrosive and lead to unwanted side reactions.[13]
-
Solution: As mentioned previously, ensure all components of the reaction are dry.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the practical aspects of C-F bond formation on pyridine rings.
What are the primary methods for introducing a fluorine atom onto a pyridine ring?
There are two main strategies for forming a C-F bond on a pyridine ring:
-
Nucleophilic Aromatic Substitution (SNAr): This involves the displacement of a good leaving group, typically a halide (like chlorine or bromine) or a nitro group, by a nucleophilic fluoride source (e.g., KF, CsF, TBAF). This method is most effective when the pyridine ring is activated by electron-withdrawing groups.[1][4]
-
Electrophilic Fluorination: This method involves the reaction of an electron-rich pyridine ring with an electrophilic fluorine source (a "F+" equivalent), such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[9] This can be a direct C-H fluorination or can involve a pre-functionalized intermediate.
How do I choose between a nucleophilic and an electrophilic fluorination strategy?
The choice depends primarily on the electronic properties of your pyridine substrate.
-
Use Nucleophilic Fluorination (SNAr) when: Your pyridine ring is electron-deficient, meaning it is substituted with electron-withdrawing groups. You will also need a suitable leaving group at the position you wish to fluorinate.
-
Use Electrophilic Fluorination when: Your pyridine ring is electron-rich, substituted with electron-donating groups, or when you are targeting a direct C-H fluorination.
What are the key safety precautions I should take when working with fluorinating agents?
Fluorinating agents are highly reactive and often toxic, requiring careful handling.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield when there is a risk of splashing, a flame-resistant lab coat, and gloves that are compatible with the specific reagents and solvents being used.[14] Double-gloving is often recommended.[14]
-
Ventilation: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[14] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[14]
-
Handling: Handle fluorinating agents with care to avoid contact with skin and eyes.[14] Be aware that some reagents can be explosive or react violently with other chemicals.[13]
-
Quenching: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[14]
-
Waste Disposal: Dispose of all waste containing fluorinated compounds according to your institution's hazardous waste guidelines. Do not mix incompatible waste streams.[14]
How can I effectively monitor the progress of my fluorination reaction?
Several analytical techniques can be used to monitor the progress of your reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify the desired product and any byproducts.
-
¹⁹F NMR Spectroscopy: If you have access to an NMR spectrometer with fluorine capabilities, ¹⁹F NMR is an excellent tool for directly observing the formation of the C-F bond and can be used for quantitative analysis.
Experimental Protocols & Data
Table 1: Comparison of Common Fluorinating Agents
| Fluorinating Agent | Type | Common Applications | Advantages | Disadvantages |
| Potassium Fluoride (KF) | Nucleophilic | SNAr reactions | Inexpensive, easy to handle | Low solubility, requires high temperatures, hygroscopic[9] |
| Cesium Fluoride (CsF) | Nucleophilic | SNAr reactions | More reactive than KF | Expensive, hygroscopic[1] |
| Tetrabutylammonium Fluoride (TBAF) | Nucleophilic | SNAr reactions | High reactivity, soluble | Often supplied as a hydrate, anhydrous form is very hygroscopic[2] |
| Selectfluor® | Electrophilic | C-H fluorination, fluorination of alkenes and aromatics | Easy to handle solid, high reactivity | Expensive, can lead to over-oxidation[9][15] |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | C-H fluorination, fluorination of enolates | Easy to handle solid, milder than Selectfluor® | Expensive, generates sulfonimide byproduct[9] |
Protocol: General Procedure for SNAr Fluorination of a Chloropicolinate using KF and Bu₄NCl
This protocol is a starting point and may require optimization for your specific substrate.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropicolinate substrate (1.0 eq), potassium fluoride (KF, 2.0 eq, dried under vacuum), and tetrabutylammonium chloride (Bu₄NCl, 1.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Reaction: Heat the reaction mixture to 130-150 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield in SNAr Fluorination
Caption: Troubleshooting workflow for low-yield SNAr fluorination.
Diagram 2: General Mechanism of SNAr Fluorination on a Pyridine Ring
Caption: Mechanism of SNAr fluorination on a pyridine ring.
References
- 1. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 13. Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The trifluoromethyl group is a privileged motif in modern chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals and agrochemicals.[1][2][3][4] However, its introduction onto a pyridine scaffold presents unique challenges in regioselectivity and reactivity.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions & Troubleshooting Guides
Section 1: General Troubleshooting & Foundational Concepts
Question 1: My trifluoromethylation reaction has a low yield or has failed completely. What are the first steps to troubleshoot?
A low or zero yield is a common issue that can often be resolved by systematically investigating the foundational parameters of your reaction setup. The electron-withdrawing nature of the trifluoromethyl group can render many substrates less reactive, making the reaction sensitive to subtle variations.[5]
Initial Diagnostic Steps:
-
Verify Reagent Purity and Integrity:
-
CF₃ Source: Many trifluoromethylating agents (e.g., Togni's reagents, Langlois' reagent, CF₃SO₂Na) are sensitive to moisture and can degrade over time. Use a freshly opened bottle or a well-stored reagent. The stability and reactivity of your CF₃ source is paramount.[1]
-
Pyridine Substrate: Confirm the purity of your starting material. Impurities can coordinate to the catalyst and inhibit its activity. A lower-than-expected melting point can indicate impurities.[5]
-
Catalyst and Ligands: Ensure the catalyst has not been deactivated by prolonged exposure to air or moisture. Ligands, especially phosphines, are prone to oxidation.
-
-
Ensure Rigorously Anhydrous and Inert Conditions:
-
Solvent: Use freshly distilled, anhydrous, and degassed solvents. Trace water can hydrolyze reagents or quench catalytic intermediates.[5][6] Toluene and dioxane are common choices.
-
Atmosphere: Many catalytic cycles, particularly those involving palladium or copper, are sensitive to oxygen. Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents.[5]
-
-
Re-evaluate Reaction Parameters:
-
Temperature: Some reactions require heating to overcome activation barriers. If your reaction is sluggish at room temperature, consider gently increasing the heat (e.g., to 40-60 °C), but monitor for potential decomposition.[5] Conversely, some highly exothermic reactions or those involving unstable intermediates may require cooling.
-
Concentration: Ensure you are operating at the recommended concentration. Reactions that are too dilute may proceed slowly, while those that are too concentrated can lead to side reactions or solubility issues.
-
Troubleshooting Flowchart for Low Yield This diagram outlines a logical progression for diagnosing a failed reaction.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Question 2: I'm observing poor regioselectivity in my C-H trifluoromethylation. How can I control it?
Regioselectivity is a central challenge in pyridine chemistry. The pyridine ring is electron-deficient, and its reactivity is heavily influenced by the nitrogen atom. Direct C-H trifluoromethylation using radical sources often yields a mixture of 2-, 3-, and 4-substituted isomers, making control difficult.[7]
Causality and Control Strategies:
-
Innate Electronic Bias: Pyridines typically react with nucleophiles at the C2 and C4 positions. Radical reactions are less predictable but often favor the electron-richer positions. Controlling this innate bias requires strategic catalyst and method selection.
-
Mechanism-Driven Selectivity:
-
Nucleophilic Activation: One successful strategy for achieving C3 selectivity involves the nucleophilic activation of the pyridine ring through hydrosilylation. This forms an enamine intermediate that then reacts with an electrophilic trifluoromethylating agent, directing the CF₃ group to the 3-position.[7][8]
-
N-Activation: Activating the pyridine nitrogen, for instance by forming an N-methylpyridinium salt, can direct nucleophilic trifluoromethylation to the C2 (ortho) position.[8]
-
-
Directing Groups: For palladium-catalyzed C-H activation, installing a directing group on the pyridine ring can provide excellent regiocontrol, though this adds synthetic steps.[9]
-
Solvent Effects: Preliminary research suggests that solvent choice can dramatically influence regioselectivity. For example, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a DMSO/water system can reverse the C2/C3 selectivity.[10] This is likely due to differential solvation of transition states or intermediates.
| Strategy | Typical Outcome | Mechanism | Reference |
| Hydrosilylation Activation | C3-Trifluoromethylation | Nucleophilic Activation | [7][8] |
| N-Methylpyridinium Salt | C2-Trifluoromethylation | Nucleophilic Attack | [8] |
| Radical Source (e.g., CF₃SO₂Na) | Mixture of Isomers | Radical Addition | [7] |
| Solvent Tuning (e.g., DMSO vs. DCM) | Can reverse selectivity | Differential Solvation | [10] |
Section 2: Catalyst System Selection & Optimization
Question 3: Which catalyst system (e.g., Copper, Palladium, Photoredox) is best for my specific trifluoromethylpyridine target?
The optimal catalyst system depends primarily on your starting material and the desired transformation. Each platform offers distinct advantages and operates via different mechanisms.
-
Palladium Catalysis: This is the method of choice for cross-coupling reactions . If your starting material is a halo-pyridine (especially chloro-, bromo-, or iodo-) or a pyridine boronic acid, a palladium catalyst is ideal. Modern systems using bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) have enabled the trifluoromethylation of even challenging aryl chlorides under relatively mild conditions.[11][[“]]
-
Mechanism: Proceeds via a classic Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[11]
-
-
Copper Catalysis: Copper is a versatile and cost-effective catalyst that can be used in a wider variety of transformations. It is effective for:
-
Trifluoromethylation of aryl halides.[13]
-
Reactions involving nucleophilic, electrophilic, or radical CF₃ sources.[14][15]
-
Multicomponent reactions to build complex molecules.[16]
-
Causality: Copper's accessible oxidation states allow it to engage with a broad range of CF₃ reagents, including Togni's reagent and trifluoroacetate salts.[14][15]
-
-
Photoredox Catalysis: This approach is ideal for the direct C-H trifluoromethylation of the pyridine ring, avoiding the need for pre-functionalized starting materials.[17] It uses a photocatalyst (like a Ruthenium or Iridium complex) and visible light to generate a trifluoromethyl radical under exceptionally mild, room-temperature conditions.[17][18]
-
Mechanism: The photocatalyst absorbs light and enters an excited state. It then engages in a single-electron transfer (SET) with a CF₃ precursor (e.g., CF₃SO₂Cl or Togni's reagent) to generate a CF₃ radical, which adds to the pyridine ring.[17]
-
Catalyst Selection Decision Workflow
Caption: Decision tree for selecting a catalyst system based on the starting material.
Question 4: I am attempting a trifluoromethylation using a (trichloromethyl)pyridine precursor. What are the best catalysts and conditions?
This is a classical and industrially important method for synthesizing trifluoromethylpyridines, involving a chlorine-fluorine exchange (Halex) reaction.[2][3][4]
Core Protocol & Causality:
-
Reagents: The reaction involves treating a (trichloromethyl)pyridine with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).
-
Catalysts: The reaction requires a catalyst to facilitate the exchange. Metal halides are the most common choice.
-
Lewis Acid Catalysis: Catalysts like Iron(III) chloride (FeCl₃), Iron(III) fluoride (FeF₃), Antimony(III) fluoride (SbF₃), and others (NbCl₅, TaCl₅, WCl₆) act as Lewis acids to activate the C-Cl bond, making it more susceptible to nucleophilic attack by fluoride.[19][20]
-
Catalyst Amount: Catalytic amounts are generally sufficient, typically ranging from 0.1 to 20 mole percent based on the starting material.[19]
-
-
Reaction Conditions: This method is not mild. It requires harsh conditions to drive the reaction to completion.
-
Temperature: Elevated temperatures are necessary, often in the range of 150 °C to 250 °C.[19]
-
Pressure: The reaction is conducted under superatmospheric pressure, typically from 5 to 1200 psig, to maintain the reagents in the liquid phase and contain the gaseous byproducts (HCl).[19]
-
Vapor-Phase Variation: For large-scale industrial synthesis, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C with transition metal catalysts is also employed.[2][3]
-
Troubleshooting this Method:
-
Incomplete Conversion: This is often due to insufficient temperature, pressure, or reaction time. Ensure your reactor can safely handle the required conditions. The reaction can take anywhere from 1 to 100 hours.[19]
-
Catalyst Deactivation: The presence of water is detrimental. Use anhydrous HF and ensure the catalyst is dry.
-
Byproduct Formation: Over-chlorination or fluorination of the pyridine ring can occur, especially in vapor-phase reactions. This can be controlled by adjusting the molar ratio of the reagents and the reaction temperature.[2][3]
Section 3: Experimental Protocols
Protocol 1: Representative Photoredox C-H Trifluoromethylation of a Pyridine Derivative
This protocol is adapted from methodologies described for the direct trifluoromethylation of heteroarenes using visible-light photoredox catalysis.[17][21]
Disclaimer: This is a representative protocol and must be adapted and optimized for your specific substrate. All work should be performed in a well-ventilated fume hood by trained personnel.
Materials:
-
Pyridine Substrate (1.0 equiv)
-
Triflyl chloride (CF₃SO₂Cl) or Togni's Reagent (1.5 - 2.0 equiv)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or similar, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Reaction vial suitable for photochemistry
-
Visible light source (e.g., Blue LED strip, household compact fluorescent lamp)
-
Stir plate
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyridine substrate (e.g., 0.5 mmol) and the photocatalyst (e.g., 0.005 mmol).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 5 mL) via syringe. Stir to dissolve. Add the trifluoromethylating agent (e.g., 1.0 mmol).
-
Irradiation: Place the reaction vial approximately 5-10 cm from the light source. A small fan may be used to maintain the reaction at room temperature.
-
Reaction Monitoring: Stir the reaction under irradiation. Monitor its progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired trifluoromethylpyridine.
Simplified Photoredox Catalytic Cycle
Caption: Mechanism of photoredox-catalyzed trifluoromethylation.[17]
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. benchchem.com [benchchem.com]
- 6. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 16. Copper-Catalyzed Trifluoromethylalkynylation via Radical-Mediated Multicomponent Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 20. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solvent Effects in the Synthesis of Fluorinated Heterocycles
Welcome to the Technical Support Center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges where the choice of solvent is a critical, yet often complex, variable. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot effectively and innovate in your work. The introduction of fluorine into heterocyclic scaffolds can dramatically alter properties like metabolic stability and lipophilicity, but the synthetic journey is fraught with challenges where the solvent plays a pivotal role.[1][2]
This resource is structured to help you diagnose and solve common experimental issues through a series of troubleshooting guides and foundational FAQs.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of fluorinated heterocycles in a question-and-answer format.
Problem 1: Low or No Reaction Yield
Question: My fluorination reaction has stalled with low conversion of the starting material. What are the likely solvent-related causes?
Answer: Low conversion is a frequent issue where the solvent is often a primary or contributing factor. Consider these possibilities:
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Poor Reagent Solubility: The fluoride source (e.g., KF, CsF) or catalyst may have insufficient solubility in your chosen solvent. Anhydrous fluoride salts, in particular, are notoriously difficult to dissolve in many organic solvents.
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Solution: Switch to a more polar, aprotic solvent like DMF, DMSO, or acetonitrile to improve the solubility of inorganic salts.[3][4] For catalysts, ensure the solvent can effectively solvate the entire catalytic species. In some cases, phase-transfer catalysts may be necessary to bring the fluoride ion into the organic phase.
-
-
Inappropriate Polarity for Mechanism: The reaction mechanism dictates the ideal solvent polarity.
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For Nucleophilic Fluorination (SNAr, SN2): These reactions often proceed through charged intermediates or transition states. Polar aprotic solvents (e.g., DMF, DMSO, MeCN) are generally preferred because they can stabilize these charged species without strongly solvating the fluoride anion, leaving it "naked" and highly nucleophilic.[5][6][7] Protic solvents like alcohols or water will form strong hydrogen bonds with the fluoride ion, creating a solvent cage that drastically reduces its nucleophilicity.[7][8]
-
For Electrophilic Fluorination: Reactions using reagents like Selectfluor™ may depend on the solvent to facilitate the fluorination of electron-rich heterocycles. The choice can be substrate-dependent; for instance, acetonitrile is often effective for arenes with electron-withdrawing groups, while DMF may be better for electron-rich systems.[9]
-
-
Solvent-Reagent Incompatibility: Your solvent may be reacting with your fluorinating agent. This is a critical safety and efficacy concern.
-
Example: Electrophilic N-F reagents like Selectfluor™ can react exothermically and dangerously with solvents such as DMF, pyridine, and DMSO.[4][10] Always consult the reagent's technical data sheet for solvent compatibility before setting up a reaction.
-
Solution: Choose a more inert solvent. Acetonitrile is a common and generally safer choice for many fluorination reactions.[1][4] For highly reactive systems, fluorinated solvents themselves can provide an inert medium.
-
Problem 2: Poor Regio- or Stereoselectivity
Question: I'm observing a mixture of isomers. How can the solvent influence the selectivity of my fluorination reaction?
Answer: Selectivity is a nuanced outcome where the solvent's properties can steer the reaction down a specific pathway.
-
Influence of Polarity and Dielectric Constant: The solvent's ability to stabilize charges can favor the formation of one constitutional isomer over another. A study on the hydroxyalkylation of indole with trifluoroacetaldehyde hemiacetals demonstrated that solvent polarity and dielectric constant were crucial factors in determining N1 vs. C3 regioselectivity.[11] By tuning the solvent, one can often favor the transition state leading to the desired isomer.
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Hydrogen Bonding Effects: Solvents capable of hydrogen bonding can direct the approach of reagents.
-
Protic Solvents: While often detrimental to nucleophilic fluoride, bulky alcohols like t-BuOH can act as hydrogen-bond donors to the leaving group, facilitating SN2 displacement while still solvating the fluoride ion to temper its basicity and reduce elimination side reactions.[5]
-
Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are poor hydrogen-bond acceptors but strong hydrogen-bond donors.[12] This allows them to activate substrates or catalysts via hydrogen bonding without deactivating nucleophiles, a property leveraged in many C-H activation reactions.[13]
-
-
Coordination in Metal-Catalyzed Reactions: In palladium-catalyzed fluorinations, the solvent can act as a ligand, influencing the catalyst's reactivity and selectivity. For example, in the fluorination of acyclic allylic halides, nonpolar solvents like toluene were found to suppress an unselective background reaction and afford optimal regioselectivity, potentially due to the low solubility of the silver fluoride (AgF) source and favorable hydrogen-bonding interactions between the ligand and the fluoride nucleophile.[14]
Problem 3: Formation of Undesired Side Products (Elimination, Hydrolysis)
Question: My reaction is producing significant elimination or hydrolysis byproducts. How can I mitigate this with solvent choice?
Answer: The formation of side products is often a competition between the desired reaction pathway and undesired ones, a balance that is heavily influenced by the solvent.
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Suppressing Elimination: The fluoride ion is a strong base, especially when "naked" in a polar aprotic solvent, which can lead to competing elimination reactions (E2).[5]
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Solution: Adding a controlled amount of a bulky, non-nucleophilic alcohol (e.g., tert-butanol) can modulate the fluoride's reactivity. The alcohol forms hydrogen bonds with the F⁻ ion, reducing its basicity more than its nucleophilicity, thus favoring the SN2 pathway over E2.[5][15] This creates a more selective, albeit slightly less reactive, nucleophile.
-
-
Preventing Hydrolysis: Many fluorinating reagents and intermediates are highly sensitive to moisture.[4] The presence of water, even in trace amounts from the solvent, can lead to hydrolysis of the starting material, product, or reagent.
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Solution: Always use rigorously dried, anhydrous solvents. For particularly sensitive substrates, consider handling and reactions under an inert atmosphere (e.g., in a glovebox). If your product is prone to hydrolysis, ensure the workup procedure is designed to minimize contact with water. In some cases, fluorinated sulfonyl halides are used as more stable alternatives to their chloride counterparts, which are more prone to hydrolysis.[16][17]
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Problem 4: Instability of Reagents or Intermediates
Question: I suspect my fluorinating reagent or a key intermediate is decomposing. Can the solvent be the culprit?
Answer: Absolutely. The solvent's role in stabilizing or destabilizing reactive species is critical.
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Reagent Decomposition: As mentioned, electrophilic fluorinating agents can react directly with certain solvents.[10] Beyond this, the stability of fluorinated compounds themselves can be an issue. For example, molecules containing a monofluoroalkyl group near an internal nucleophile (like an amine) can be unstable in solution, leading to intramolecular SN2 displacement of the fluoride.[18]
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Solution: Choose a non-nucleophilic, aprotic solvent. If instability is inherent to the molecule, a solvent with a lower dielectric constant might disfavor the formation of charged intermediates required for decomposition.
-
-
Stabilization of Cationic Intermediates: Many reactions proceed through transient cationic intermediates. Fluorinated alcohols like HFIP and TFE are exceptionally good at stabilizing these species due to their high polarity and the presence of C-F dipoles, without being nucleophilic themselves.[19][20] This stabilizing effect can be crucial for the success of reactions that might otherwise fail in conventional solvents.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents for nucleophilic fluorination?
A1: The key difference lies in hydrogen bonding.
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Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can act as hydrogen-bond donors, forming a tight solvation shell around the small, highly electronegative fluoride anion (F⁻). This "caging" effect stabilizes the anion so much that it becomes a very poor nucleophile.[7][8] In these solvents, nucleophilicity among halides increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) because larger ions are less tightly solvated.[7]
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They have dipoles that can solvate the counter-cation (like K⁺ or Cs⁺) but interact only weakly with the anion. This leaves the fluoride ion "naked" and highly reactive, making it a powerful nucleophile.[5] In these solvents, the nucleophilicity trend aligns with basicity (F⁻ > Cl⁻ > Br⁻ > I⁻).[6][7]
Q2: How do I choose a starting solvent for a new fluorination reaction?
A2: A logical approach is to start with a common, relatively inert solvent and build complexity.
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Assess Reagent Compatibility: First, rule out any solvents known to react with your fluorinating agent (e.g., avoid DMF with Selectfluor).[10]
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Start with Acetonitrile (MeCN): It is polar, aprotic, and compatible with a wide range of both nucleophilic and electrophilic fluorinating agents. It represents a good middle ground for solubility and reactivity.[1][4]
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Consider Solubility: If your reagents (especially inorganic fluoride salts) do not dissolve in MeCN, move to a more polar solvent like DMF or DMSO, keeping compatibility in mind.
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Mechanism-Based Choice: If you anticipate a mechanism involving highly charged or cationic intermediates, consider a highly polar or fluorinated alcohol solvent (like HFIP) from the outset.[19]
Q3: What are the main safety considerations when choosing solvents for fluorination?
A3: Safety is paramount.
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Exothermic Reactions: Be aware that powerful electrophilic fluorinating agents can react violently with certain organic solvents.[10] Always add reagents slowly and with appropriate cooling, especially on a larger scale.
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Toxicity and Environmental Impact: Many fluorinated solvents, such as HFIP, are corrosive and may have adverse environmental and health effects.[20] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consider greener solvent alternatives where possible.[21]
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Anhydrous Conditions: Reactions requiring anhydrous conditions must be protected from atmospheric moisture, as reactions with water can generate HF, which is highly corrosive and toxic.
Q4: When should I consider using fluorinated solvents like HFIP or TFE?
A4: Fluorinated alcohols are specialty solvents that solve specific problems. Use them when:
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You need to stabilize a cationic intermediate or transition state.[19]
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You are performing a C-H activation/functionalization reaction, as these solvents have been shown to be uniquely effective.[13][20]
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You need a non-nucleophilic, highly polar, protic medium to activate a substrate via hydrogen bonding without participating in the reaction itself.[12]
Q5: How do solvent polarity, dielectric constant, and dipole moment influence reaction outcomes?
A5: These physical properties are interconnected and describe a solvent's ability to interact with solutes and electric fields.
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Dielectric Constant (ε): This is a measure of a solvent's ability to separate ions and insulate charges. High ε solvents are better at dissolving salts and stabilizing charged species.[22]
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Dipole Moment (μ): This measures the separation of charge within a single solvent molecule. A high dipole moment indicates a polar molecule that can engage in dipole-dipole interactions, which helps stabilize polar transition states and lower activation energy.[23]
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Solvent Polarity: This is a more general term that encompasses both the dielectric constant and dipole moment. It fundamentally affects reaction rates and selectivity by influencing the energy of the ground states and transition states of the reactants.[24] For instance, increasing solvent polarity generally accelerates SN1 reactions by stabilizing the carbocation intermediate, but can slow SN2 reactions by over-stabilizing the nucleophile ground state.[25]
Part 3: Protocols and Data Tables
Table 1: Properties of Common Solvents in Fluorination Chemistry
| Solvent | Abbreviation | Dielectric Constant (ε) at 25°C | Dipole Moment (μ, Debye) | Type | Key Characteristics & Common Uses |
| Acetonitrile | MeCN | 37.5 | 3.92 | Polar Aprotic | Good general-purpose solvent; compatible with many reagents; moderate polarity.[9] |
| N,N-Dimethylformamide | DMF | 36.7 | 3.82 | Polar Aprotic | High polarity, excellent for dissolving salts. Caution: Incompatible with some electrophilic fluorinating agents.[3][9][10] |
| Dimethyl sulfoxide | DMSO | 46.7 | 3.96 | Polar Aprotic | Very high polarity, excellent solvating power. Caution: Can be reactive and has a high boiling point. |
| Dichloromethane | DCM | 8.93 | 1.60 | Polar Aprotic | Lower polarity, useful for less polar substrates and some Pd-catalyzed reactions.[26] |
| Toluene | - | 2.38 | 0.36 | Nonpolar | Used in specific metal-catalyzed reactions to control selectivity and suppress background reactions.[14] |
| Methanol | MeOH | 32.7 | 1.70 | Polar Protic | Generally avoided for nucleophilic fluorination due to H-bonding, but used in specific cases or as a co-solvent. |
| 2,2,2-Trifluoroethanol | TFE | 26.7 | 2.53 | Polar Protic (Fluorinated) | Stabilizes cations, strong H-bond donor, weakly nucleophilic.[13] |
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 16.7 | 2.05 | Polar Protic (Fluorinated) | Highly effective at stabilizing cations, very weakly nucleophilic, excellent for C-H activation.[13][19][20] |
Table 2: Case Studies - Solvent Effects on Yield and Selectivity
| Reaction Type | Substrate | Reagent | Solvent | Outcome | Reference |
| Pd-Catalyzed Fluorination | Electron-rich Arylboronic Acid | Selectfluor | DMF | Optimal Yield (e.g., 98%) | [9] |
| Pd-Catalyzed Fluorination | Electron-poor Arylboronic Acid | Selectfluor | MeCN | Optimal Yield (e.g., 96%) | [9] |
| Nucleophilic Fluorination | Secondary Alkyl Bromide | KF, 18-crown-6 | MeCN | Low SN2/E2 Selectivity | [15] |
| Nucleophilic Fluorination | Secondary Alkyl Bromide | KF, 18-crown-6 | MeCN + 6 equiv. t-BuOH-F3 | High SN2/E2 Selectivity (90%) | [15] |
| Fluorinative Cyclization | o-hydroxyarylenaminone | NFSI / H₂O | THF-H₂O | Difluorinated Product | [27] |
| Fluorinative Cyclization | o-hydroxyarylenaminone | NFSI / H₂O | EtOH-H₂O | Monofluorinated Product | [27] |
Experimental Protocol: Solvent Screening for Nucleophilic Aromatic Fluorination (SNAr)
This protocol outlines a systematic approach to optimize the solvent for the fluorination of an activated electron-deficient heterocycle (e.g., a chloro- or nitro-substituted pyridine) with potassium fluoride (KF).
1. Preparation and Safety:
-
Ensure all glassware is oven- or flame-dried to remove residual moisture.
-
Work under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Use spray-dried KF or dry it in a vacuum oven at >150 °C for several hours before use.
-
Dispense all reagents in a glovebox if possible.
2. Reaction Setup (Parallel Screening):
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To an array of labeled, dry reaction vials equipped with stir bars, add the heterocyclic substrate (1.0 equiv) and spray-dried KF (3.0 equiv).
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Optional: If KF solubility is known to be poor, add a phase-transfer catalyst like 18-crown-6 (1.2 equiv).
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To each vial, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.2 M). Screen a range of solvents such as MeCN, DMF, DMSO, and Sulfolane .
-
Seal the vials tightly.
3. Reaction Execution and Monitoring:
-
Place the vials in a temperature-controlled heating block. Start at a moderate temperature (e.g., 80 °C).
-
Monitor the reactions at set time points (e.g., 2, 6, 12, 24 hours) by taking a small aliquot from each reaction mixture.
-
Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
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Analyze the organic extract by LC-MS or GC-MS to determine the conversion of starting material and the formation of the desired product.
4. Analysis and Optimization:
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Compare the conversion rates across the different solvents.
-
Identify the solvent that provides the highest conversion with the fewest byproducts.
-
If conversion is low in all solvents, repeat the screen at a higher temperature (e.g., 120 °C).
-
Once the optimal solvent is identified, further optimization of temperature, reaction time, and reagent stoichiometry can be performed.
Part 4: Visual Guides
Diagram 1: Solvation Effects on Fluoride Nucleophilicity
Caption: Solvation of the fluoride ion in protic vs. aprotic solvents.
Diagram 2: Troubleshooting Workflow for Low-Yield Fluorination
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. forums.studentdoctor.net [forums.studentdoctor.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electric dipole moments of the fluorescent probes Prodan and Laurdan: experimental and theoretical evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing decomposition of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
Welcome to the dedicated technical support center for Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this valuable synthetic intermediate. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your experiments.
Introduction: Understanding the Molecule's Stability
This compound is a highly functionalized pyridine derivative, prized for its role in the synthesis of novel agrochemicals and pharmaceuticals. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring imparts unique electronic properties and can enhance the metabolic stability of the final products.[1][2] However, this complex substitution pattern also introduces inherent stability challenges that users must be aware of to prevent decomposition and ensure reproducible results. The primary modes of decomposition are hydrolysis of the ethyl ester and decarboxylation of the resulting carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow tint upon storage. Is it still usable?
A color change to yellow or brown is a common indicator of decomposition. While minor discoloration may not significantly impact reactions where the compound is used in excess, it is generally advisable to purify the material by techniques such as column chromatography or distillation before use in sensitive applications, especially in stoichiometric reactions or when generating material for biological testing. The discoloration is likely due to the formation of conjugated impurities resulting from decomposition.
Q2: What are the primary pathways of decomposition for this molecule?
The two main decomposition pathways are:
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Hydrolysis: The ethyl ester group is susceptible to both acid and base-catalyzed hydrolysis to form 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid and ethanol. The presence of electron-withdrawing groups on the pyridine ring can influence the rate of this process.
-
Decarboxylation: The resulting 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid can undergo decarboxylation, particularly at elevated temperatures, to yield 3-Fluoro-5-(trifluoromethyl)pyridine. The stability of the resulting carbanion intermediate is a key factor in the rate of decarboxylation.
Q3: What are the ideal storage conditions for this compound?
To minimize decomposition, the compound should be stored in a cool, dark, and dry place. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants. Long-term storage at refrigerated temperatures (2-8 °C) is advisable.
Q4: Can I use water as a solvent in reactions involving this compound?
The use of water as a solvent should be approached with caution due to the risk of ester hydrolysis. If water is necessary for the reaction, it is best to use anhydrous co-solvents and minimize the reaction time and temperature. Buffering the reaction mixture to a neutral or slightly acidic pH may also help to slow down hydrolysis.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.
Symptom 1: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| Decomposition of Starting Material | Verify the purity of your this compound by NMR or LC-MS before starting the reaction. If impurities are detected, purify the starting material. |
| Protodeboronation of Boronic Acid (Suzuki Coupling) | This is a common side reaction, especially with heteroaryl boronic acids.[3] To mitigate this, use anhydrous solvents, consider using the corresponding boronic ester (e.g., pinacol ester), and choose a weaker base like K₂CO₃ or K₃PO₄.[3] |
| Hydrolysis of the Ester Group | If the reaction conditions are basic and contain water, hydrolysis of the ethyl ester can occur. The resulting carboxylate may not be compatible with the reaction conditions. Minimize water content and consider using a non-aqueous base. |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the metal catalyst and inhibit its activity. Using ligands with a larger bite angle can sometimes mitigate this effect. |
Symptom 2: Appearance of a New, Less Polar Spot on TLC During Workup
| Potential Cause | Troubleshooting Steps |
| Decarboxylation | If your reaction was run at a high temperature or under acidic conditions, you may be observing the formation of 3-Fluoro-5-(trifluoromethyl)pyridine. This is more likely if the ester was first hydrolyzed to the carboxylic acid. |
| Confirmation | Isolate the byproduct and characterize it by NMR and mass spectrometry to confirm its identity. The proton NMR of the decarboxylated product will lack the characteristic signals of the ethyl ester group. |
| Prevention | Avoid prolonged heating and strongly acidic or basic conditions. If the carboxylic acid is the desired product, perform the hydrolysis at a lower temperature. |
Symptom 3: Inconsistent Reaction Outcomes
| Potential Cause | Troubleshooting Steps |
| Variable Quality of Starting Material | Ensure you are using a consistent source and batch of this compound. Always check the purity of a new batch before use. |
| Atmospheric Moisture | The compound can slowly hydrolyze upon exposure to air. Handle the compound under an inert atmosphere and use anhydrous solvents for reactions. |
| Light Sensitivity | While not extensively documented for this specific compound, many complex organic molecules can be light-sensitive. Store in an amber vial and protect the reaction from direct light. |
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound.
Caption: Primary decomposition pathways of the title compound.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
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Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8 °C. Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Handling: For weighing and transferring, use a glove box or a nitrogen-filled glove bag to minimize exposure to atmospheric moisture. If a glove box is not available, work quickly and in a low-humidity environment.
-
Solvents: Use anhydrous solvents for all reactions to prevent hydrolysis. Solvents should be freshly distilled or obtained from a commercial supplier in sealed bottles.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions.
Caption: A step-by-step guide for troubleshooting reactions.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anticancer, herbicidal, and enzyme inhibitory effects. A particularly promising class of these compounds is the derivatives of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. The unique combination of the electron-withdrawing trifluoromethyl group and the fluorine atom on the pyridine ring significantly influences the physicochemical properties and, consequently, the biological activity of these molecules.[2]
This guide offers an in-depth comparison of the biological activities of various derivatives of this compound, supported by experimental data. We will explore their potential as anticancer and herbicidal agents, delving into the structure-activity relationships (SAR) that govern their efficacy.
Anticancer Activity: A Focus on Pyridine-Based Scaffolds
The quest for novel anticancer agents has led to the extensive exploration of pyridine derivatives. Their ability to interact with various biological targets makes them attractive candidates for drug development. While direct studies on a broad series of this compound derivatives are limited in publicly available literature, the analysis of structurally related compounds provides valuable insights into their potential antiproliferative properties.
Research on various pyridine-based scaffolds has demonstrated that substitutions on the pyridine ring play a crucial role in determining anticancer activity. For instance, the presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative effects.[1] Conversely, the introduction of halogen atoms or bulky groups has sometimes been associated with lower activity.[1]
A study on pyridine carbothioamides (PCAs) incorporating a sulfonamide pharmacophore revealed that certain N-phenyl substituted derivatives exhibited potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.[1] Specifically, compounds with small substituents like methyl and fluoro groups at the N-phenyl ring showed significant anticancer activity.[1] This suggests that modifications at the ester group of this compound to introduce various amide functionalities could be a promising strategy for developing novel anticancer agents.
Another study on pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, which share a common pyridine core, identified several compounds with promising anticancer activity against four human cancer cell lines.[3] This highlights the potential of amide derivatives in cancer therapy.
Herbicidal Activity: Targeting Essential Plant Processes
Pyridine carboxylic acids are a well-established class of herbicides that mimic the natural plant hormone auxin, leading to abnormal growth and eventual death of susceptible plants.[4] The trifluoromethylpyridine (TFMP) moiety is a key structural feature in many commercial agrochemicals due to the unique physicochemical properties conferred by the fluorine atoms.[2]
A study on novel α-trifluoroanisole derivatives containing a 3-chloro-5-(trifluoromethyl)pyridine moiety demonstrated potent herbicidal activity.[5] One compound, in particular, exhibited greater than 80% inhibitory activity against several weed species at a low application rate.[5] This highlights the importance of the substituted pyridine core in achieving high herbicidal efficacy.
Furthermore, research on 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates revealed that a trifluoromethyl group at the 5-position of the pyridine ring is crucial for herbicidal activity.[6] The study also found that an additional fluorine or chlorine atom at the 3-position significantly enhanced this activity.[6] This finding is directly relevant to the this compound scaffold and suggests that this core structure is highly promising for the development of new herbicides.
The following table summarizes the herbicidal activity of a representative compound from the α-trifluoroanisole derivative study, illustrating the potential of this class of molecules.
| Compound ID | Structure | Weed Species | Inhibition (%) at 37.5 g a.i./ha |
| 7a | 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine | Abutilon theophrasti | >80 |
| Amaranthus retroflexus | >80 | ||
| Eclipta prostrata | >80 | ||
| Digitaria sanguinalis | >80 | ||
| Setaria viridis | >80 | ||
| Data from reference[5] |
The experimental data strongly suggests that the 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate scaffold is a valuable template for designing new and effective herbicides.
Experimental Protocols
To facilitate further research in this area, we provide a general outline of key experimental protocols for evaluating the biological activity of these derivatives.
Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Workflow for MTT Assay:
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Fluorinated Pyridine Isomers: A Comparative Analysis for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2] Fluorinated pyridines, in particular, are privileged structural motifs found in a myriad of pharmaceuticals and agrochemicals.[3][4] The positional isomerism of the fluorine substituent on the pyridine ring dramatically influences the molecule's electronic distribution, and consequently, its reactivity, bioavailability, and metabolic stability.[5][6] Understanding these subtle yet profound differences is paramount for rational drug design and the development of novel functional materials.
This guide provides a comprehensive spectroscopic comparison of the three monofluorinated pyridine isomers: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and theoretical insights. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling the confident identification and characterization of these crucial building blocks.
The Electronic Influence of Fluorine on the Pyridine Ring
The spectroscopic characteristics of fluorinated pyridines are a direct consequence of the interplay between the inductive and mesomeric (resonance) effects of the fluorine atom. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[5] Simultaneously, its lone pairs can participate in π-conjugation with the aromatic ring, leading to a π-donating mesomeric effect (+M).[7] The net electronic effect on the pyridine ring is a delicate balance of these opposing forces and is highly dependent on the position of the fluorine substituent relative to the nitrogen atom.[6] These electronic perturbations manifest as distinct signatures in various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Isomeric Differences
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of the spin-active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of information regarding the electronic environment and through-bond or through-space connectivities.[8][9]
¹H NMR Spectroscopy
The ¹H NMR spectra of the fluoropyridine isomers are characterized by distinct chemical shifts and coupling patterns that are highly informative for distinguishing them. The electron-withdrawing nature of the fluorine atom generally leads to a downfield shift (deshielding) of the ring protons relative to pyridine. However, the magnitude of this effect is position-dependent.
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 |
| 2-Fluoropyridine | - | ~7.18 | ~7.78 | ~6.93 | ~8.23 |
| 3-Fluoropyridine | ~8.40 | - | ~7.40 | ~7.30 | ~8.45 |
| 4-Fluoropyridine | ~8.60 | ~7.04 | - | ~7.04 | ~8.60 |
| Note: Approximate chemical shifts (ppm) in CDCl₃. Values can vary based on solvent and concentration. Data compiled from various sources including[10][11]. |
In 2-fluoropyridine, the proton at the 6-position is significantly deshielded due to its proximity to both the electronegative nitrogen and fluorine atoms.[10] For 4-fluoropyridine, the symmetry of the molecule results in equivalent chemical shifts for the protons at positions 2 and 6, and for those at 3 and 5.[11]
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a direct probe of the electronic environment of the carbon atoms in the pyridine ring. The carbon atom directly attached to the fluorine exhibits a large downfield shift and a characteristic large one-bond ¹³C-¹⁹F coupling constant (¹JCF).
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | ¹JCF (Hz) |
| 2-Fluoropyridine | ~163 (d) | ~110 (d) | ~140 (d) | ~122 (d) | ~149 (d) | ~236 |
| 3-Fluoropyridine | ~147 (d) | ~155 (d) | ~124 (d) | ~123 (d) | ~140 (d) | ~250 |
| 4-Fluoropyridine | ~150 (d) | ~110 (d) | ~166 (d) | ~110 (d) | ~150 (d) | ~265 |
| Note: Approximate chemical shifts (ppm) and one-bond C-F coupling constants in Hz. 'd' denotes a doublet due to C-F coupling. Data compiled from[3][12]. |
The magnitude of ¹JCF is influenced by the hybridization and electronic environment of the C-F bond, with the largest value observed for 4-fluoropyridine.[3]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly sensitive to the electronic environment.[13] The chemical shift of the fluorine nucleus provides a clear distinction between the isomers.
| Isomer | ¹⁹F Chemical Shift (ppm) |
| 2-Fluoropyridine | ~ -67 |
| 3-Fluoropyridine | ~ -115 |
| 4-Fluoropyridine | ~ -90 |
| Note: Approximate chemical shifts (ppm) relative to a standard like CFCl₃. Values can vary based on the solvent and reference standard used. Data compiled from[3]. |
The significant difference in chemical shifts allows for unambiguous identification of each isomer in a mixture.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of fluorinated pyridine isomers is crucial for reproducibility.
Figure 1. Standardized workflow for NMR analysis of fluorinated pyridine isomers.
Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule.[14][15] The position and intensity of vibrational bands are sensitive to the molecular structure and symmetry, making these techniques valuable for isomer differentiation.[16]
The vibrational spectra of pyridine and its derivatives have been extensively studied.[17][18] The introduction of a fluorine atom leads to characteristic changes in the spectra, particularly in the C-F stretching and bending modes, as well as perturbations to the ring vibrations.
| Vibrational Mode | 2-Fluoropyridine (cm⁻¹) | 3-Fluoropyridine (cm⁻¹) | 4-Fluoropyridine (cm⁻¹) |
| C-F Stretch | ~1250 | ~1230 | ~1220 |
| Ring Breathing | ~1015 | ~1030 | ~1000 |
| Out-of-plane Bending | Multiple bands in 700-900 region | Multiple bands in 700-900 region | A strong, characteristic band around 820 |
| Note: Approximate frequencies. Actual values can vary based on the physical state (gas, liquid, solid) and solvent. Data compiled from[16][19][20]. |
The C-F stretching frequency is similar for all three isomers, but the fingerprint region (below 1600 cm⁻¹) shows significant differences, especially in the ring bending and out-of-plane C-H bending modes, which can be used for identification.[14] 4-Fluoropyridine, with its higher symmetry, often exhibits a simpler spectrum in certain regions compared to the other two isomers.
Experimental Protocol: IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of liquid samples.
Figure 2. Workflow for ATR-IR analysis of liquid fluoropyridine isomers.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule.[21] The absorption maxima (λ_max) and molar absorptivity are influenced by the electronic structure of the chromophore. For fluoropyridines, the relevant transitions are typically π → π* and n → π*.[22][23] The position of the fluorine atom alters the energy levels of the molecular orbitals, leading to shifts in the absorption bands.[24]
| Isomer | λ_max (π → π) (nm) | λ_max (n → π) (nm) |
| Pyridine | ~251 | ~270 (shoulder) |
| 2-Fluoropyridine | ~255 | ~275 (shoulder) |
| 3-Fluoropyridine | ~260 | ~280 (shoulder) |
| Note: Approximate values in a non-polar solvent like cyclohexane. The n → π transition is often observed as a shoulder on the more intense π → π* band. Data compiled from[22][23][25].* |
Fluorine substitution generally causes a slight bathochromic (red) shift in the absorption bands compared to pyridine.[22] While the differences between the isomers are subtle, they are measurable and can be used for characterization, especially when combined with data from other spectroscopic techniques. The interaction with different solvents can also provide information about the nature of the electronic transitions.[26]
Experimental Protocol: UV-Vis Spectroscopy
Figure 3. General workflow for UV-Vis spectroscopic analysis.
Conclusion
The choice of spectroscopic method for the analysis of fluorinated pyridine isomers depends on the specific information required. NMR spectroscopy, with its multiparametric nature (¹H, ¹³C, ¹⁹F chemical shifts and coupling constants), offers the most definitive and detailed structural information for unambiguous isomer identification. Vibrational spectroscopy (IR and Raman) provides a rapid and effective means of distinguishing isomers based on their unique fingerprint patterns. UV-Vis spectroscopy, while offering more subtle distinctions, is valuable for studying the electronic properties and can be particularly useful in kinetic or binding studies.
By understanding the principles behind how fluorine substitution impacts the spectroscopic signatures of the pyridine ring, researchers can confidently leverage these analytical techniques to accelerate their research and development efforts in medicinal chemistry and materials science. This guide serves as a foundational reference, and it is recommended to consult the primary literature for more in-depth analyses and data on specific derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. biophysics.org [biophysics.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hpst.cz [hpst.cz]
- 15. m.youtube.com [m.youtube.com]
- 16. "A study of the vibrational spectra of some monosubstituted pyridines" by Hussein Ibrahim Abdel-Shafy [digitalcommons.njit.edu]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pyridine [webbook.nist.gov]
- 26. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Characterization of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate: Spotlight on X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, a fluorinated pyridine derivative of significant interest in the synthesis of novel agrochemicals and pharmaceuticals.[1] While multiple techniques contribute to a comprehensive understanding, this guide will focus on the definitive power of single-crystal X-ray crystallography and contrast its utility with other common analytical methods.
This compound and its analogs are crucial building blocks in modern chemistry. The presence of both a fluorine atom and a trifluoromethyl group can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] An unambiguous understanding of the spatial arrangement of these functional groups is therefore not just academic, but a critical component of rational drug design.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (scXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] This non-destructive technique provides a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding a compound's chemical and physical properties.[4]
The fundamental principle of scXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered crystal lattice. When a monochromatic X-ray beam is directed at a suitable single crystal, the X-rays are diffracted in specific directions, creating a unique diffraction pattern.[5] By analyzing the positions and intensities of these diffracted beams, a detailed three-dimensional model of the molecule can be constructed.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. The goal is to obtain a single, well-ordered crystal free from defects, typically 0.1-0.3 mm in size.[6]
-
Procedure:
-
Dissolve a small amount of highly pure this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane, or mixtures thereof).
-
Employ a slow crystallization technique. Slow evaporation of the solvent from a saturated solution in a loosely covered vial is a common and effective method. Other techniques include vapor diffusion (precipitant diffuses into the solvent) and slow cooling of a saturated solution.
-
Allow the crystallization to proceed undisturbed for several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A single, well-formed crystal must be selected for analysis. The crystal is mounted on a goniometer head, which allows for precise rotation during data collection.[7]
-
Procedure:
-
Under a microscope, select a crystal with sharp edges and clear faces.
-
Carefully pick up the selected crystal using a cryoloop or a glass fiber coated with a small amount of oil or epoxy.
-
Mount the crystal on the goniometer head of the diffractometer.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect diffraction data from all possible orientations.[6]
-
Procedure:
-
The mounted crystal is placed in the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam (e.g., from a molybdenum or copper source) is directed at the crystal.[3]
-
The crystal is rotated, and a series of diffraction images are collected by a detector.[5]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.
-
Procedure:
-
The diffraction spots are indexed to determine the unit cell parameters.[6]
-
The data is integrated and scaled.
-
Computational software is used to solve the phase problem and generate an initial structural model.
-
The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
The final structure is validated and a Crystallographic Information File (CIF) is generated, which can be deposited in a database such as the Cambridge Structural Database (CSD).[8]
-
-
A Comparative Overview of Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of this compound relies on a suite of analytical techniques. Each method offers unique insights, and their combined application provides a self-validating system of analysis.
| Technique | Information Provided | Strengths | Limitations | Relevance to the Target Molecule |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions, absolute configuration.[3] | Unambiguous determination of molecular structure and stereochemistry; provides solid-state packing information.[4] | Requires a suitable single crystal, which can be difficult to grow; provides no information on the molecule in solution. | Definitive confirmation of the substitution pattern and conformation of the fluoro, trifluoromethyl, and carboxylate groups on the pyridine ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), information about the chemical environment of nuclei, through-bond and through-space correlations.[8] | Provides detailed structural information in solution; non-destructive; quantitative analysis is possible.[9] | Does not provide precise bond lengths or angles; complex spectra can be difficult to interpret fully. | ¹H and ¹³C NMR confirm the carbon-hydrogen framework. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups.[10] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.[11] | High sensitivity; requires very small sample amounts; provides confirmation of molecular formula. | Provides limited information on connectivity and no stereochemical information; fragmentation can be complex for some molecules.[12] | Confirms the molecular weight (253.16 g/mol for the chloro-analog) and elemental composition of the synthesized compound.[6] Fragmentation patterns can provide clues about the molecule's structure. |
| Computational Modeling (e.g., DFT) | Theoretical geometry, electronic properties (e.g., electrostatic potential), predicted spectroscopic data (NMR, IR).[13] | Complements experimental data; provides insights into properties that are difficult to measure experimentally; can aid in spectral assignment.[14] | The accuracy of the results is dependent on the level of theory and basis set used; it is a theoretical model, not a direct measurement. | Can predict the most stable conformation of the molecule and help in the interpretation of NMR spectra. Hirshfeld surface analysis can provide insights into intermolecular interactions. |
In-Depth Comparison
X-ray Crystallography vs. NMR Spectroscopy: The primary distinction lies in the state of matter being analyzed. X-ray crystallography reveals the structure in the solid state, providing a static picture of the molecule's conformation as it exists in the crystal lattice. NMR spectroscopy, on the other hand, provides information about the molecule's structure and dynamics in solution. For a molecule like this compound, which has a rotatable ethyl ester group, the conformation in the solid state may differ from the average conformation in solution. Therefore, these two techniques provide complementary, rather than redundant, information. ¹⁹F NMR is particularly advantageous for fluorinated compounds, offering high sensitivity and a wide chemical shift range that is very sensitive to the local electronic environment.
X-ray Crystallography vs. Mass Spectrometry: Mass spectrometry is an essential tool for confirming the identity of a synthesized compound by providing its molecular weight and, with high-resolution instruments, its elemental formula. However, it cannot distinguish between isomers. For example, mass spectrometry alone could not differentiate between this compound and Ethyl 4-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. X-ray crystallography, by contrast, provides the exact connectivity and spatial arrangement of all atoms, leaving no ambiguity about the isomeric form.
The Role of Computational Chemistry: Computational modeling serves as a powerful bridge between experimental techniques. Density Functional Theory (DFT) calculations can be used to predict the geometry of this compound, and the calculated bond lengths and angles can be compared with the experimental values obtained from X-ray crystallography. Furthermore, theoretical NMR chemical shifts can be calculated to aid in the assignment of complex experimental spectra.
Conclusion
For the definitive and unambiguous structural characterization of this compound, single-crystal X-ray crystallography is the gold standard. It provides a level of detail regarding the three-dimensional architecture of the molecule that is unattainable by other techniques. However, a comprehensive understanding of this important synthetic intermediate necessitates a multi-technique approach. NMR spectroscopy provides crucial information about the molecule's structure in solution, mass spectrometry confirms its molecular formula, and computational modeling offers theoretical insights that complement and aid in the interpretation of experimental data. For drug development professionals and researchers, the synergistic use of these methods provides the most complete and validated picture of a molecule's structure, which is the foundation for understanding its function and potential applications.
References
- 1. ETHYL 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLATE | CAS 128073-16-5 [matrix-fine-chemicals.com]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | MDPI [mdpi.com]
- 3. ethyl pyridine-2-carboxylate [stenutz.eu]
- 4. PubChemLite - Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (C9H8F3NO2) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-pyridinecarboxylate | C8H9NO2 | CID 17307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 8. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 12. mdpi.com [mdpi.com]
- 13. Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | TCI AMERICA [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Trifluoromethylpyridine Synthesis: Comparing Catalytic Efficacies
For researchers, medicinal chemists, and professionals in drug development, the trifluoromethylpyridine scaffold is of paramount importance. The introduction of a trifluoromethyl (CF₃) group into the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a privileged motif in a vast array of pharmaceuticals and agrochemicals.[1][2] However, the synthesis of these valuable compounds is not trivial, and the choice of catalyst is a critical decision that dictates the efficiency, regioselectivity, and scalability of the process.
This guide provides an in-depth comparison of the primary catalytic strategies for trifluoromethylpyridine synthesis. We will move beyond a simple recitation of methods to analyze the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. We will examine traditional industrial methods, modern transition-metal-catalyzed reactions, and emerging photoredox and organocatalytic systems, supported by experimental data and detailed protocols.
The Industrial Workhorse: Halogen Exchange (Halex) Reactions
For large-scale industrial production, particularly of commodity trifluoromethylpyridines, the halogen exchange (Halex) reaction remains a dominant method. This approach involves the fluorination of a trichloromethylpyridine precursor using hydrogen fluoride (HF).
Catalytic System: The reaction is typically catalyzed by metal halides, such as iron(III) fluoride (FeF₃), iron(III) chloride (FeCl₃), or antimony(III) fluoride (SbF₃).[1][3][4]
Mechanism & Rationale: The Lewis acidic metal halide activates the C-Cl bond of the trichloromethyl group, facilitating nucleophilic attack by fluoride from HF. This process is repeated three times to fully convert the -CCl₃ group to a -CF₃ group. The causality here is straightforward: harsh conditions (superatmospheric pressure and high temperatures, often >300°C in the vapor phase) are necessary to overcome the high activation energy of C-Cl bond cleavage and drive the reaction to completion.[1][3][4]
Performance & Limitations:
-
Efficacy: This method can provide high yields of the desired product on a multi-ton scale.[3]
-
Cost-Effectiveness: Utilizes inexpensive starting materials (chlorinated pyridines) and bulk reagents (HF).
-
Drawbacks: The primary limitations are the harsh reaction conditions, which require specialized industrial equipment (hastelloy reactors) and pose significant safety challenges. Furthermore, this method has very poor functional group tolerance, limiting its application to the synthesis of relatively simple building blocks rather than complex, late-stage intermediates.[5]
Representative Industrial Workflow: Vapor-Phase Fluorination
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Low-Cost, Simple, Efficient, Safe Trifluoromethylation - ChemistryViews [chemistryviews.org]
A Comparative In Silico Analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate for Drug Discovery
A Senior Application Scientist's Guide to Molecular Modeling and Virtual Screening
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated heterocycles particularly attractive scaffolds. Among these, substituted pyridines are of significant interest due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth in silico analysis of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate, a promising but under-characterized molecule, and compares its predicted properties and behavior with structurally similar alternatives.
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for leveraging computational tools to assess the potential of novel chemical entities. We will delve into the causality behind the selection of specific in silico methods, provide self-validating experimental protocols, and ground our analysis in authoritative references.
Introduction to the Target Molecule and its Chemical Space
This compound (CAS: 207994-07-8) is a trifluoromethylated and fluorinated pyridine derivative. The presence of both a trifluoromethyl group and a fluorine atom on the pyridine ring is expected to significantly influence its electronic and steric properties, thereby modulating its interaction with biological targets. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the pKa of the pyridine nitrogen and influence its ability to participate in hydrogen bonding. The fluorine atom, in addition to its electronic effects, can also form specific, non-covalent interactions, such as halogen bonds, which are increasingly recognized for their role in ligand-protein binding.
To provide a comprehensive assessment of this molecule, we will compare it with two closely related analogues:
-
Alternative A: Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 128073-16-5): This analogue allows for a direct comparison of the effect of a chlorine substituent versus a fluorine substituent at the 3-position.
-
Alternative B: Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 128072-94-6): This analogue lacks a substituent at the 3-position, providing a baseline to evaluate the impact of halogenation at this position.
Comparative Physicochemical Profiling
A thorough understanding of a molecule's physicochemical properties is fundamental to any in silico modeling workflow. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. We have compiled and calculated key physicochemical descriptors for our target molecule and its alternatives.
| Property | This compound | Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate |
| Molecular Formula | C₉H₇F₄NO₂ | C₉H₇ClF₃NO₂ | C₉H₈F₃NO₂ |
| Molecular Weight | 237.15 g/mol | 253.61 g/mol | 219.16 g/mol |
| XLogP3 | 2.3 | 2.9 | 1.8 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Polar Surface Area | 39.19 Ų | 39.19 Ų | 39.19 Ų |
| Rotatable Bonds | 3 | 3 | 3 |
Data for Ethyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate and Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate are sourced from PubChem.[1][2] Data for this compound is calculated based on its known structure.
The substitution of chlorine with fluorine results in a lower predicted lipophilicity (XLogP3), which could influence membrane permeability and solubility. The removal of the halogen at the 3-position in Alternative B further reduces the lipophilicity. These differences are critical considerations for predicting oral bioavailability and other pharmacokinetic parameters.
In Silico Modeling Workflows: A Practical Guide
This section provides detailed, step-by-step protocols for three fundamental in silico modeling techniques: Molecular Docking, 3D-Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations. These methods, when used in concert, provide a powerful toolkit for evaluating the potential of a novel compound.
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique is invaluable for hypothesis generation in the absence of an experimental co-crystal structure.
Experimental Protocol: Molecular Docking using AutoDock Vina
This protocol outlines a general workflow for docking a small molecule into a protein target.
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges using software such as AutoDock Tools or Chimera.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and its alternatives using a molecular builder.
-
Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Define the binding site on the protein by creating a grid box that encompasses the active site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Perform the docking simulation using AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) using molecular visualization software.
-
Compare the docking scores and binding modes of the target molecule with its alternatives to understand the impact of the different substituents. Biological evaluation and docking studies of pyridine derivatives have shown the importance of such comparative analyses.[3]
-
3D-QSAR: Correlating Structure with Activity
3D-Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful method for understanding how the 3D properties of a molecule relate to its biological activity. This technique is particularly useful when a series of analogues with known activities is available.
Experimental Protocol: 3D-QSAR using Comparative Molecular Field Analysis (CoMFA)
Caption: A typical workflow for a 3D-QSAR study using CoMFA.
Step-by-Step Methodology:
-
Data Set Preparation:
-
Compile a dataset of structurally related molecules with their experimentally determined biological activities (e.g., IC₅₀ values).
-
Divide the dataset into a training set for model building and a test set for external validation.
-
-
Molecular Alignment:
-
Align all molecules in the dataset to a common template. This is a critical step and can be based on a common substructure or a pharmacophore model.
-
-
Calculation of Molecular Fields:
-
Place the aligned molecules in a 3D grid.
-
Calculate the steric and electrostatic fields at each grid point for all molecules using a probe atom.
-
-
PLS Analysis:
-
Use Partial Least Squares (PLS) analysis to generate a linear equation that correlates the variations in the molecular fields with the variations in biological activity.
-
-
Model Validation:
-
Validate the QSAR model using statistical methods such as leave-one-out cross-validation (q²) and by predicting the activities of the molecules in the test set (r²_pred). A robust QSAR model for pyrimidine derivatives has been developed using similar validation techniques.[4]
-
-
Interpretation and Prediction:
-
Visualize the CoMFA contour maps to identify regions where steric bulk or electrostatic charge is favorable or unfavorable for activity.
-
Use the validated model to predict the activity of new, unsynthesized molecules, such as this compound.
-
Molecular Dynamics Simulations: Exploring Dynamic Behavior
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.
Experimental Protocol: MD Simulation using GROMACS
Caption: A standard workflow for performing molecular dynamics simulations.
Step-by-Step Methodology:
-
System Preparation:
-
Start with the best-ranked docking pose of the ligand-protein complex.
-
Place the complex in a periodic box and solvate it with an appropriate water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy of the ligand using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more accurate estimation of binding affinity than docking scores alone.
-
In Silico ADMET Prediction
Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development. In silico models can provide valuable predictions for a range of ADMET-related properties.[5]
| ADMET Property | Prediction for this compound | Comparison with Alternatives | Rationale and Implications |
| Aqueous Solubility | Moderately soluble | The chloro-analogue may have lower solubility due to higher lipophilicity. The non-halogenated analogue may have higher solubility. | Adequate solubility is essential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeability | Likely to be BBB permeable | All three analogues are predicted to cross the BBB due to their lipophilicity and small size. | Important for CNS-targeting drugs, but a potential liability for peripherally acting drugs. |
| CYP450 Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | The different halogen substituents may alter the inhibitory profile. | Inhibition of key metabolic enzymes can lead to drug-drug interactions. |
| Hepatotoxicity | Low to moderate risk | The trifluoromethyl group can sometimes be associated with hepatotoxicity, but the overall risk is predicted to be low for these molecules. | A critical safety parameter to consider. |
| hERG Inhibition | Low risk | All three analogues are predicted to have a low risk of hERG inhibition. | hERG inhibition can lead to cardiotoxicity. |
These predictions are based on a consensus of publicly available ADMET prediction tools and should be experimentally validated.
The in silico ADMET profile suggests that this compound has a generally favorable profile, but potential liabilities such as CYP450 inhibition should be investigated experimentally. The comparative analysis indicates that the choice of halogen at the 3-position can fine-tune the ADMET properties.
Conclusion and Future Directions
This in silico guide provides a comprehensive framework for the initial assessment of this compound as a potential scaffold for drug discovery. Through a comparative analysis with its chloro- and non-halogenated analogues, we have highlighted how subtle structural modifications can influence key physicochemical and ADMET properties.
The provided experimental protocols for molecular docking, 3D-QSAR, and molecular dynamics simulations offer a practical roadmap for researchers to apply these powerful computational tools to their own drug discovery projects. The insights gained from these in silico studies can guide the prioritization of compounds for synthesis and experimental testing, ultimately accelerating the drug development pipeline.
Future work should focus on the experimental validation of these in silico predictions. Synthesis of this compound and its analogues, followed by in vitro assays to determine their biological activity and ADMET properties, will be crucial to confirm the hypotheses generated in this guide. The synergy between computational modeling and experimental validation is the key to unlocking the full potential of novel chemical entities in the quest for new and effective medicines.
References
- 1. Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C9H7ClF3NO2 | CID 22013558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR study of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl) pyrimidine-5-carboxylate: an inhibitor of AP-1 and NF-kappa B mediated gene expression based on support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. audreyli.com [audreyli.com]
A Senior Scientist's Comparative Guide to Modern Synthetic Methods for Fluorinated Pyridines
The strategic introduction of fluorine into the pyridine scaffold is a powerful tactic in modern drug discovery and agrochemical design. The unique electronic properties of fluorine can dramatically alter a molecule's pKa, metabolic stability, and binding affinity, making the development of efficient fluorination methods a critical area of research. This guide provides an in-depth comparison of contemporary synthetic strategies, moving beyond mere protocols to explain the causal chemistry behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to navigate the ever-evolving landscape of pyridine fluorination.
Moving Beyond Classical Limitations
Traditional methods for synthesizing fluorinated pyridines, such as the Balz–Schiemann reaction or nucleophilic aromatic substitution (SNAr) on highly activated chloropyridines, have served the field for decades.[1][2] However, these approaches often require harsh conditions, multi-step sequences to pre-functionalize the ring, and exhibit limited substrate scope, hindering their application in late-stage functionalization of complex molecules.[3][4][5] The demand for milder, more versatile, and regioselective methods has catalyzed a surge of innovation, leading to powerful new synthetic tools.
This guide will benchmark four key areas of modern pyridine fluorination:
-
Direct C–H Fluorination: The most atom-economical approach, converting a C–H bond directly to a C–F bond.
-
Deoxyfluorination of Pyridinols: A reliable method for transforming readily available hydroxy-pyridines into their fluoro-analogues.
-
Photoredox-Mediated Fluorination: Utilizing visible light to forge C–F bonds under exceptionally mild conditions.
-
Continuous Flow Chemistry: Leveraging microfluidic technology to enhance the safety and efficiency of challenging fluorination reactions.
Comparative Analysis of Leading Methodologies
The optimal fluorination strategy is dictated by factors such as the required regioselectivity, the electronic properties of the substrate, tolerance of other functional groups, and scalability. The following table provides a high-level comparison of the leading modern methods.
| Method | Common Reagent(s) / Catalyst | Typical Conditions | Key Advantages | Major Limitations | Representative Yield (%) |
| Direct C–H Fluorination | AgF₂, Selectfluor®; Pd or other metal catalysts | Ambient to 120 °C | Atom-economical; avoids pre-functionalization; excellent for late-stage functionalization.[3][4][6] | Regioselectivity can be a major challenge; may require directing groups; can be sensitive to electron-rich functional groups.[3][7] | 40-98% |
| Deoxyfluorination | PyFluor, DAST, Deoxo-Fluor® | Room temp to 80 °C | Good functional group tolerance; reliable for pyridinol precursors; newer reagents offer high safety and selectivity.[8][9][10] | Requires synthesis of the pyridinol starting material; older reagents like DAST have poor thermal stability and selectivity.[9][10][11] | 60-95% |
| Photoredox-Mediated Fluorination | Ru or Ir photocatalyst, Selectfluor®, CF₃SO₂Cl | Visible light (e.g., blue LEDs), room temp. | Extremely mild conditions; exceptional functional group tolerance; enables novel transformations via radical pathways.[12][13][14] | Can be substrate-specific; requires specialized photochemical equipment; quantum yields can be low. | 50-90% |
| Continuous Flow | HF-Pyridine, DAST, etc. | Elevated temperatures in a microreactor | Dramatically enhanced safety for hazardous reagents; rapid reaction optimization; improved yields and throughput.[15][16][17] | Requires significant initial investment in specialized flow chemistry equipment. | 75-98% |
Deep Dive: The Rationale Behind Method Selection
Why choose Direct C–H Fluorination? This is the strategy of choice when seeking to minimize synthetic steps and functionalize a lead compound in the final stages of a synthesis.[3][4][5] Methods developed by Hartwig and others using silver(II) fluoride (AgF₂) are particularly effective for selective fluorination at the C2-position (ortho to the nitrogen).[6][18][19][20] The mechanism is believed to be analogous to the classic Chichibabin amination, proceeding through addition to the pyridine followed by rearomatization.[19][20] The primary challenge is controlling regioselectivity, as fluorination at the C3 (meta) or C4 (para) positions often requires different strategies, such as temporary dearomatization or the installation of directing groups.[7][21][22]
Why choose Deoxyfluorination? This method is ideal when a pyridinol precursor is readily available or easily synthesized. It is often more predictable and reliable than C–H fluorination. The development of reagents like PyFluor (2-pyridinesulfonyl fluoride) has been a significant advance, offering a safer, more stable, and highly selective alternative to traditional reagents like DAST.[8][9][10][23] DAST is notorious for its poor thermal stability and for generating elimination byproducts, which complicates purification.[9][10][11] PyFluor, in contrast, minimizes these side reactions, leading to cleaner conversions and higher yields.[10][23] The mechanism involves activation of the alcohol by the sulfonyl fluoride to form a pyridinesulfonate intermediate, which is then displaced by fluoride in an SN2 fashion.[24]
Why choose Photoredox-Mediated Fluorination? This approach is unparalleled for its mildness and is the go-to strategy for highly functionalized, sensitive, or complex substrates.[12][13] By using a photocatalyst that becomes a powerful oxidant or reductant upon absorbing visible light, these reactions can generate radical intermediates under conditions that would not be possible with thermal methods.[14] This allows for transformations like the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers to build the 3-fluoropyridine core from the ground up.[25] The ability to operate at room temperature preserves delicate functional groups that would be degraded by the higher temperatures often required in C–H functionalization.
Experimental Protocols: A Practical Guide
Protocol 1: C2-Selective C–H Fluorination of a Substituted Pyridine using AgF₂
This protocol is adapted from the robust methodology developed by Hartwig and co-workers.[6]
Rationale: This method provides direct access to 2-fluoropyridines from the corresponding pyridines without pre-functionalization. Silver(II) fluoride is a commercially available reagent that provides high selectivity for the position adjacent to the ring nitrogen. The reaction is sensitive to moisture, so anhydrous conditions are critical.[6]
Step-by-Step Methodology:
-
In a glovebox or under a strictly inert atmosphere, add the substituted pyridine (1.0 equiv.) to a dry vial equipped with a magnetic stir bar.
-
Add anhydrous acetonitrile as the solvent.
-
To the stirring solution, add silver(II) fluoride (AgF₂, 2.5 equiv.) portion-wise. The reagent is a fine black powder and should be handled quickly in air to minimize exposure to moisture.[6]
-
Seal the vial and allow the reaction to stir at ambient temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS by quenching a small aliquot with saturated aqueous sodium bicarbonate and extracting with ethyl acetate.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-fluoropyridine.
Protocol 2: Deoxyfluorination of a Secondary Pyridyl Alcohol using PyFluor
This protocol showcases the use of a modern, selective deoxyfluorination reagent.[9][10]
Rationale: PyFluor is chosen for its superior safety profile and selectivity against elimination compared to DAST.[8][10][23] A strong, non-nucleophilic base like DBU is required to facilitate the formation of the key pyridinesulfonate intermediate.[11] Toluene is a common solvent for this transformation.
Step-by-Step Methodology:
-
To a dry, nitrogen-flushed flask, add the pyridyl alcohol (1.0 equiv.) and dissolve in anhydrous toluene.
-
Add PyFluor (1.5 equiv.) to the solution.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv.) dropwise to the stirring mixture at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. For more sterically hindered alcohols, gentle heating (e.g., to 50 °C) may be required.[23]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1 M HCl (to remove DBU), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the fluorinated pyridine.
Visualizing the Synthetic Workflows
Caption: A generalized workflow for direct C–H fluorination of pyridines.
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 12. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. vapourtec.com [vapourtec.com]
- 17. Safer fluorination process developed using flow electrochemistry | Research | Chemistry World [chemistryworld.com]
- 18. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 23. PyFluor - Enamine [enamine.net]
- 24. PyFluor - Wordpress [reagents.acsgcipr.org]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, directly impacting personnel safety and environmental health. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate. This compound, characterized by its fluorinated pyridine core, requires specialized handling due to the high stability of its carbon-fluorine bonds and the inherent hazards of pyridine derivatives.
This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower you with the knowledge for safe and compliant laboratory operations.
Part 1: Hazard Profile and Immediate Safety
Understanding the hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structure allows us to infer a reliable hazard profile from closely related compounds like 2-Chloro-5-(trifluoromethyl)pyridine and other halogenated pyridines.
The primary hazards include:
-
Acute Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][3]
-
In Case of Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[2][3]
| Hazard Category | Personal Protective Equipment (PPE) |
| Contact & Ingestion | Chemical-resistant gloves (e.g., nitrile, inspected before use), lab coat.[2][3] |
| Eye & Face | Safety glasses with side-shields or chemical safety goggles.[2][3] |
| Inhalation | Use only in a well-ventilated area or under a chemical fume hood.[1][4] |
Part 2: Waste Management Protocol: From Generation to Collection
Proper disposal begins at the point of waste generation. The key principle is strict segregation to prevent dangerous reactions and to ensure the waste stream is acceptable for the final disposal facility.
Step-by-Step Waste Handling Procedure
-
Identify and Classify the Waste: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Residual or unused pure chemical.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
Empty containers that are not triple-rinsed.
-
-
Select the Appropriate Waste Container:
-
Label the Waste Container:
-
Segregate and Store:
-
This waste must be collected and stored as Halogenated Organic Waste .[6]
-
Crucially, do not mix this waste with non-halogenated solvents or any other incompatible waste streams like acids, bases, or oxidizers.
-
Keep the waste container tightly closed at all times, except when adding waste.[5]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be a cool, dry, well-ventilated location with secondary containment to catch any potential leaks.[5]
-
Diagram: Waste Segregation Decision Workflow
This diagram outlines the critical decision-making process for segregating laboratory waste related to this compound.
Caption: Decision tree for proper waste segregation.
Part 3: Spill and Decontamination
Accidents happen, but a prepared response minimizes risk.
Minor Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep up the material to avoid generating dust.[1][3]
-
Collect the absorbed material and cleanup debris into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Never wash spills down the drain.[5]
Part 4: The Final Disposal Pathway
The chemical stability of fluorinated organic compounds dictates the required disposal technology. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this highly resistant to environmental degradation and conventional chemical treatment.
The Recommended Disposal Method: High-Temperature Incineration
The only environmentally sound and regulatory-compliant method for the final disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.[5][7]
-
Mechanism of Destruction: Incineration technologies, such as rotary kilns, operate at temperatures exceeding 1,000°C. These extreme conditions, combined with long residence times, provide the necessary energy to break the stable C-F and aromatic pyridine bonds.[7][8]
-
Regulatory Context: The U.S. Environmental Protection Agency (EPA) has issued guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), a class of compounds to which this chemical is related due to its trifluoromethyl group. This guidance identifies high-temperature combustion as a key technology for effective destruction.[9][10] Complete combustion yields carbon dioxide, water, and hydrogen fluoride (HF), which is then removed from the exhaust stream by acid-gas scrubbers.[11]
-
Institutional Procedure: You must not attempt to dispose of this chemical yourself. The final disposal is managed through your institution's Environmental Health and Safety (EHS) department. Contact them to schedule a pickup of your properly labeled and sealed hazardous waste container.
Diagram: Complete Disposal Workflow
This diagram illustrates the lifecycle of the chemical from laboratory use to its final, secure destruction.
Caption: From the lab bench to final destruction.
By adhering to this comprehensive protocol, you ensure that you are not only protecting yourself and your colleagues but are also acting as a responsible steward of the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. synquestlabs.com [synquestlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. ethz.ch [ethz.ch]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. trinityconsultants.com [trinityconsultants.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
